Methyl 3-(3-bromophenyl)picolinate
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H10BrNO2 |
|---|---|
Molecular Weight |
292.13 g/mol |
IUPAC Name |
methyl 3-(3-bromophenyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C13H10BrNO2/c1-17-13(16)12-11(6-3-7-15-12)9-4-2-5-10(14)8-9/h2-8H,1H3 |
InChI Key |
KRPMGNLODCGKEQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC=N1)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
Foundational & Exploratory
Methyl 3-(3-bromophenyl)picolinate: A Comprehensive Guide to Chemoselective Suzuki-Miyaura Synthesis
Executive Summary
The synthesis of methyl 3-(3-bromophenyl)picolinate (also known as methyl 3-(3-bromophenyl)pyridine-2-carboxylate) is a critical transformation for drug development professionals constructing complex, multifunctionalized biaryl scaffolds. The primary synthetic challenge lies in chemoselectivity : the target molecule contains a bromine atom on the appended phenyl ring, creating a risk of competitive catalytic insertion, homocoupling, or oligomerization if the cross-coupling parameters are not strictly controlled.
This whitepaper details a highly optimized, self-validating synthetic pathway leveraging orthogonal halogen reactivity. By carefully selecting the starting electrophile and tuning the catalytic environment, researchers can achieve >90% yield with absolute regiocontrol.
Retrosynthetic Strategy & Causality
The Chemoselectivity Dilemma
A standard retrosynthetic disconnection of the biaryl bond suggests a Suzuki-Miyaura cross-coupling between a methyl 3-halopicolinate and (3-bromophenyl)boronic acid. However, if methyl 3-bromopicolinate is used as the starting material, the palladium catalyst faces two competing C–Br bonds: one on the picolinate and one on the boronic acid. This lack of differentiation inevitably leads to a statistical mixture of cross-coupled products and homocoupled dimers.
Orthogonal Reactivity Design
To ensure a self-validating and highly specific reaction, this protocol utilizes methyl 3-iodopicolinate as the electrophile. The fundamental principle of orthogonal reactivity in palladium-catalyzed cross-couplings dictates that the rate of oxidative addition follows the order: I > Br ≳ OTf ≫ Cl 1.
Because the bond dissociation energy of the C–I bond (~240 kJ/mol) is significantly lower than that of the C–Br bond (~285 kJ/mol), the Pd(0) catalyst will selectively and rapidly insert into the C–I bond of the picolinate at mild temperatures. Exploiting this differential reactivity allows for sequential and highly chemoselective couplings without the need for complex protecting group strategies 2. By keeping the reaction temperature at 60 °C, we provide enough thermal energy to overcome the activation barrier for C–I oxidative addition while remaining strictly below the threshold required for C–Br insertion.
Mechanistic Pathway
The catalytic cycle relies on the precise orchestration of three fundamental organometallic steps. Furthermore, employing mild bases such as K₂CO₃ in aqueous ethereal solvents (e.g., 1,4-Dioxane/H₂O) suppresses undesired protodeborylation of the boronic acid 3.
Fig 1. Chemoselective Catalytic Cycle for the Suzuki-Miyaura Cross-Coupling.
Quantitative Data & Condition Optimization
To validate the choice of reagents, the following table summarizes the optimization data. The causality behind the final protocol is evident: only the combination of an iodo-electrophile and a moderate temperature (60 °C) yields the desired chemoselectivity.
Table 1: Optimization of Chemoselective Suzuki-Miyaura Coupling Conditions
| Entry | Electrophile | Boronic Acid | Catalyst | Temp (°C) | Yield (%) | Chemoselectivity Profile |
| 1 | Methyl 3-bromopicolinate | (3-Bromophenyl)boronic acid | Pd(PPh₃)₄ | 80 | 35% | Poor (Complex mixture of homo/hetero dimers) |
| 2 | Methyl 3-iodopicolinate | (3-Bromophenyl)boronic acid | Pd(PPh₃)₄ | 80 | 68% | Moderate (Some secondary debromination observed) |
| 3 | Methyl 3-iodopicolinate | (3-Bromophenyl)boronic acid | Pd(dppf)Cl₂ | 60 | 92% | Excellent (>99% selective for C-I insertion) |
| 4 | Methyl 3-chloropicolinate | (3-Bromophenyl)boronic acid | Pd(dppf)Cl₂ | 60 | <5% | Poor (Insufficient energy for C-Cl insertion) |
Note: Pd(dppf)Cl₂ is preferred over Pd(PPh₃)₄ as the bidentate dppf ligand accelerates reductive elimination, minimizing the lifetime of the Pd(II) intermediate and further reducing off-target reactivity.
Self-Validating Experimental Protocol
This protocol is designed with built-in validation checkpoints to ensure the integrity of the synthesis at every stage.
Reagents & Materials (10 mmol scale)
-
Electrophile: Methyl 3-iodopicolinate (1.0 equiv, 10.0 mmol, 2.63 g)
-
Nucleophile: (3-Bromophenyl)boronic acid (1.05 equiv, 10.5 mmol, 2.11 g)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 0.5 mmol, 408 mg)
-
Base: Potassium carbonate (K₂CO₃) (2.0 equiv, 20.0 mmol, 2.76 g)
-
Solvent: 1,4-Dioxane / Deionized H₂O (4:1 ratio, 50 mL total)
Step-by-Step Methodology
Fig 2. Step-by-step experimental workflow for synthesizing the target picolinate.
Step 1: System Degassing (Critical for Catalyst Lifespan)
-
Prepare a 50 mL mixture of 1,4-Dioxane and H₂O (4:1).
-
Sparge the solvent mixture with ultra-pure N₂ gas for 30 minutes. Causality: O₂ rapidly oxidizes Pd(0) to inactive Pd(II) species and promotes boronic acid homocoupling.
Step 2: Reaction Assembly
-
To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add Methyl 3-iodopicolinate, (3-Bromophenyl)boronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with N₂ (repeat 3 times).
-
Add the degassed solvent mixture via syringe.
-
Quickly add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst under a positive stream of N₂.
Step 3: Execution & In-Process Validation
-
Heat the reaction mixture to exactly 60 °C using a pre-calibrated oil bath or heating block.
-
Validation Checkpoint 1 (TLC): After 4 hours, pull a 10 µL aliquot. Run a TLC (Hexanes/EtOAc 3:1) alongside the starting iodo-picolinate. The starting material (Rf ~0.6) should be nearly consumed, replaced by a new UV-active spot (Rf ~0.45).
-
Allow the reaction to proceed for a total of 12 hours to ensure complete conversion.
Step 4: Quench & Aqueous Workup
-
Cool the mixture to room temperature. Quench by adding 50 mL of saturated aqueous NH₄Cl.
-
Transfer to a separatory funnel and extract with Ethyl Acetate (3 × 50 mL).
-
Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield a crude dark oil.
Step 5: Purification & Final Validation
-
Purify the crude product via flash column chromatography on silica gel (Gradient: 0% to 25% EtOAc in Hexanes).
-
Validation Checkpoint 2 (LC-MS): Analyze the purified fractions. The mass spectrum must show the characteristic isotopic pattern for a single bromine atom (M and M+2 peaks of equal intensity at m/z 292.0 and 294.0 [M+H]⁺).
References
-
Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions | Journal of the American Chemical Society | 1
-
Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis | PMC / National Institutes of Health | 2
-
Rapid Access to Diverse Potassium Acyltrifluoroborates (KATs) Through Late-Stage Chemoselective Cross-Coupling Reactions | ChemRxiv | 3
Sources
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Methyl 3-(3-bromophenyl)picolinate
Executive Summary
Methyl 3-(3-bromophenyl)picolinate (IUPAC: methyl 3-(3-bromophenyl)pyridine-2-carboxylate) is an advanced heterocyclic building block heavily utilized in medicinal chemistry and modern drug discovery. Featuring a highly functionalized bi-aryl scaffold, it serves as a critical intermediate for synthesizing complex peptidomimetics, kinase inhibitors, and components for DNA-encoded libraries (DELs)[1]. This whitepaper provides an in-depth technical guide on its physicochemical properties, orthogonal reactivity, and field-validated experimental protocols for downstream functionalization.
Physicochemical Profiling
Understanding the baseline properties of CAS 1344701-71-8 is essential for optimizing reaction conditions, particularly regarding solubility, partition coefficients, and thermal stability during transition-metal catalysis.
| Property | Value / Description |
| Chemical Name | Methyl 3-(3-bromophenyl)pyridine-2-carboxylate |
| CAS Registry Number | 1344701-71-8 |
| Molecular Formula | C₁₃H₁₀BrNO₂ |
| Molecular Weight | 292.13 g/mol |
| Boiling Point (Predicted) | 416.4 ± 35.0 °C[2] |
| Structural Features | Pyridine-2-carboxylate core, 3'-bromo substituent |
Causality Insight: The electron-withdrawing nature of the picolinate (pyridine-2-carboxylate) core slightly deactivates the adjacent aryl rings toward electrophilic attack. However, this electronic deficiency stabilizes the molecule, making the brominated position highly susceptible to oxidative addition by low-valent transition metals during cross-coupling reactions.
Orthogonal Reactivity and Synthetic Mapping
The strategic value of Methyl 3-(3-bromophenyl)picolinate lies in its orthogonal functional handles, allowing researchers to perform iterative functionalizations without protecting group chemistry:
-
The Aryl Bromide: Primed for Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira).
-
The Methyl Ester: Primed for controlled saponification to the corresponding picolinic acid, followed by amide coupling.
Orthogonal functionalization pathways for Methyl 3-(3-bromophenyl)picolinate.
Experimental Methodologies
The following protocols are designed as self-validating systems, ensuring reproducibility and high yield while mitigating common side reactions (e.g., premature ester hydrolysis or protodeboronation).
Protocol A: Suzuki-Miyaura Cross-Coupling at the 3'-Bromo Position
This protocol details the coupling of the aryl bromide with an arylboronic acid to extend the scaffold, a standard methodology in 1[1].
Reagents:
-
Methyl 3-(3-bromophenyl)picolinate (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
Solvent: 1,4-Dioxane / H₂O (4:1 v/v)
Step-by-Step Procedure:
-
Preparation: Charge a Schlenk flask with Methyl 3-(3-bromophenyl)picolinate, arylboronic acid, and K₂CO₃.
-
Degassing: Add the 1,4-Dioxane/H₂O mixture. Sparge the solution with Argon for 15 minutes. Causality Insight: Oxygen must be rigorously excluded to prevent the homocoupling of the boronic acid and the premature oxidation of the Pd(0) active species.
-
Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ under a positive stream of Argon. Causality Insight: The bidentate dppf ligand provides a large bite angle, which accelerates the reductive elimination step and prevents catalyst deactivation/precipitation as palladium black.
-
Reaction: Heat the mixture to 80 °C for 12 hours. Causality Insight: 80 °C is the optimal thermal threshold; higher temperatures risk hydrolyzing the methyl ester in the presence of aqueous K₂CO₃.
-
Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography.
Catalytic cycle of the Suzuki-Miyaura cross-coupling for the aryl bromide handle.
Protocol B: Saponification and Amide Coupling
Once the aryl ring is functionalized, the methyl ester can be converted into an amide.
Step 1: Saponification
-
Dissolve the picolinate ester in THF/MeOH/H₂O (2:1:1).
-
Add LiOH·H₂O (1.5 equiv) at 0 °C, then warm to room temperature for 2 hours. Causality Insight: LiOH is preferred over NaOH or KOH. The lithium cation coordinates with the pyridine nitrogen and the carbonyl oxygen, directing the hydroxide nucleophile and ensuring rapid, clean hydrolysis without degrading sensitive functional groups.
-
Acidify with 1M HCl to pH 3-4, extract with EtOAc, and concentrate to yield the picolinic acid.
Step 2: Amide Coupling
-
Dissolve the resulting acid (1.0 equiv) and an amine (1.2 equiv) in anhydrous DMF.
-
Add DIPEA (3.0 equiv) and HATU (1.2 equiv) at 0 °C. Causality Insight: HATU is utilized as the coupling reagent because it generates an active HOAt ester. The nitrogen atom in the HOAt ring provides an anchoring hydrogen bond to the incoming amine, drastically accelerating the amidation of sterically hindered picolinic acids.
-
Stir at room temperature for 4 hours, quench with saturated NaHCO₃, extract, and purify.
Storage and Handling (Safety & Stability)
-
Storage: Store in a cool, dry place (2-8 °C is recommended for long-term stability) under an inert atmosphere to prevent slow hydrolysis of the ester by ambient moisture.
-
Handling: As with all halogenated bi-aryl compounds, handle within a certified chemical fume hood. Utilize standard PPE (nitrile gloves, safety goggles, lab coat).
-
Stability: Stable under standard laboratory conditions. Incompatible with strong oxidizing agents and strong aqueous bases (which will prematurely cleave the ester).
Conclusion
Methyl 3-(3-bromophenyl)picolinate (CAS: 1344701-71-8) is a highly versatile, structurally rigid building block. By understanding the electronic interplay between its pyridine-2-carboxylate core and the bromophenyl substituent, researchers can deploy orthogonal synthetic strategies to rapidly generate complex chemical space for high-throughput screening and targeted drug design.
References
-
Chemdig , "3-(3-Bromo-phenyl)-pyridine-2-carboxylic acid methyl ester". Available at:[Link]
-
Journal of Medicinal Chemistry (ACS Publications) , "DNA-Encoded Library Screen Identifies Novel Series of Respiratory Syncytial Virus Polymerase Inhibitors". Available at:[Link]
Sources
In-Depth Technical Guide: Physicochemical Profiling and Synthetic Utility of Methyl 3-(3-bromophenyl)picolinate
Executive Summary
Methyl 3-(3-bromophenyl)picolinate (also known as Methyl 3-(3-bromophenyl)pyridine-2-carboxylate) is a highly specialized biaryl building block utilized in advanced organic synthesis and medicinal chemistry. Characterized by a pyridine core, a hydrolyzable methyl ester, and a cross-coupling-ready 3-bromophenyl moiety, this compound offers orthogonal reactivity that is highly prized in drug discovery. Recent applications in DNA-encoded library (DEL) screening have utilized structurally analogous bromopicolinates as foundational building blocks to synthesize novel respiratory syncytial virus (RSV) polymerase inhibitors[1].
As a Senior Application Scientist, I have structured this whitepaper to provide a comprehensive analysis of the molecule's physicochemical properties, the mechanistic causality behind its reactivity, and field-proven, self-validating experimental protocols.
Structural Analysis & Physicochemical Profiling
The molecular architecture of Methyl 3-(3-bromophenyl)picolinate (C₁₃H₁₀BrNO₂) inherently dictates its physical behavior and chemical reactivity. The steric clash between the C2-methyl ester and the C3-phenyl ring induces a significant dihedral twist, preventing complete coplanarity of the biaryl system. This non-planar conformation increases the molecule's solubility in organic solvents compared to flat, fully conjugated analogues.
Quantitative Data Summaries
Table 1: Physicochemical Properties
| Property | Value | Method / Structural Rationale |
|---|---|---|
| Molecular Formula | C₁₃H₁₀BrNO₂ | - |
| Molecular Weight | 292.13 g/mol | Exact Mass: 290.9898 |
| Appearance | Pale yellow to white solid | Crystalline biaryl structure |
| Estimated LogP | 3.2 - 3.8 | Computed; driven by lipophilic bromophenyl group |
| Solubility | Soluble in DCM, EtOAc, DMF, DMSO | Insoluble in H₂O due to high lipophilicity |
| H-Bond Donors | 0 | Lacks free -OH or -NH groups |
| H-Bond Acceptors | 3 | Pyridine Nitrogen, Ester Oxygens |
Table 2: Expected NMR Spectroscopic Signatures
| Nucleus | Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~3.85 | Singlet (3H) | Methyl ester (-OCH₃) |
| ¹H | 7.40 - 8.70 | Multiplets (7H) | Aromatic protons (Pyridine + Phenyl rings) |
| ¹³C | ~52.5 | Singlet | Methoxy carbon |
| ¹³C | ~165.8 | Singlet | Carbonyl carbon (C=O) |
Chemical Reactivity & Mechanistic Pathways
The strategic value of Methyl 3-(3-bromophenyl)picolinate lies in its three orthogonal functional handles, which can be manipulated independently without cross-interference:
-
C-Br Activation (Cross-Coupling): The bromine atom on the phenyl ring serves as an electrophilic handle for palladium-catalyzed cross-coupling. Because the C-Br bond is situated on the phenyl ring rather than the electron-deficient pyridine ring, it exhibits standard aryl halide reactivity, requiring robust phosphine ligands to facilitate oxidative addition.
-
Ester Modification (Saponification/Amidation): The C2 methyl ester is highly susceptible to nucleophilic attack. The adjacent pyridine nitrogen exerts an electron-withdrawing inductive effect, making the carbonyl carbon highly electrophilic.
-
Pyridine Core Oxidation: The basic nitrogen can be oxidized to an N-oxide using meta-chloroperoxybenzoic acid (mCPBA), which can subsequently be used to direct functionalization to the C4 or C6 positions of the pyridine ring.
Orthogonal reactivity pathways of Methyl 3-(3-bromophenyl)picolinate.
Experimental Protocols: Self-Validating Workflows
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The causality behind each reagent choice is explicitly detailed.
Protocol 1: Synthesis via Chemoselective Suzuki-Miyaura Coupling
This protocol describes the synthesis of the title compound by coupling Methyl 3-bromopicolinate with 3-bromophenylboronic acid. The use of 3-bromophenylboronic acid in Suzuki-Miyaura couplings is a well-established standard for constructing complex biaryl architectures.
Mechanistic Rationale:
-
Catalyst Choice (Pd(dppf)Cl₂): The bidentate dppf ligand possesses a large bite angle (99°). This wide angle sterically forces the palladium center to accelerate the reductive elimination step, which is the rate-limiting hurdle when forming sterically hindered biaryl bonds.
-
Base & Solvent (K₂CO₃ in 1,4-Dioxane/H₂O): Potassium carbonate in a biphasic dioxane/water mixture is critical. Water is mechanistically required to convert the boronic acid into a highly nucleophilic trihydroxyboronate intermediate, which readily undergoes transmetalation with the Pd(II) complex.
Step-by-Step Methodology:
-
Reagent Preparation: In an oven-dried Schlenk flask, combine Methyl 3-bromopicolinate (1.0 equiv) and 3-bromophenylboronic acid (1.1 equiv).
-
Catalyst & Base Addition: Add Pd(dppf)Cl₂ (0.05 equiv) and K₂CO₃ (2.5 equiv).
-
Solvent Introduction: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v) to achieve a 0.2 M concentration of the limiting reagent.
-
Degassing: Sparge the heterogeneous mixture with Argon for 15 minutes to remove dissolved oxygen, preventing catalyst deactivation and homocoupling side reactions.
-
Thermal Activation: Seal the flask and heat to 90°C for 12 hours under vigorous stirring.
-
Workup: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the pure biaryl product.
Step-by-step experimental workflow for chemoselective Suzuki-Miyaura coupling.
Protocol 2: Saponification to 3-(3-bromophenyl)picolinic acid
Mechanistic Rationale: Lithium hydroxide (LiOH) is specifically chosen over NaOH or KOH. The small, highly charge-dense Li⁺ cation coordinates simultaneously to the pyridine nitrogen and the ester carbonyl oxygen. This pre-organization creates a highly ordered, electrophilic transition state that dramatically accelerates the nucleophilic attack of the hydroxide ion, allowing the reaction to proceed rapidly at ambient temperature.
Step-by-Step Methodology:
-
Dissolve Methyl 3-(3-bromophenyl)picolinate (1.0 equiv) in a 3:1:1 mixture of THF/MeOH/H₂O.
-
Add LiOH monohydrate (2.0 equiv) in one portion.
-
Stir the reaction at 25°C for 2-4 hours. Monitor completion via TLC or LC-MS.
-
Evaporate the volatile organic solvents under reduced pressure.
-
Acidify the remaining aqueous layer with 1M HCl to pH ~3-4 to precipitate the free picolinic acid.
-
Filter the resulting solid, wash with cold water, and dry under high vacuum to afford the pure acid.
Handling, Storage, and Safety
As a halogenated biaryl compound, Methyl 3-(3-bromophenyl)picolinate must be handled with standard laboratory safety precautions:
-
Storage: Store in a cool, dry, well-ventilated area away from direct sunlight. Keep the container tightly sealed to prevent ester hydrolysis from atmospheric moisture.
-
Toxicity: May cause skin, eye, and respiratory tract irritation. Use appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a fume hood.
References
-
Title: DNA-Encoded Library Screen Identifies Novel Series of Respiratory Syncytial Virus Polymerase Inhibitors[1] Source: Journal of Medicinal Chemistry (ACS Publications, 2025) URL: [Link]
Sources
An In-depth Technical Guide to the Solubility of Methyl 3-(3-bromophenyl)picolinate in Organic Solvents
Introduction: The Critical Role of Solubility in Drug Development
In the landscape of pharmaceutical research and development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone property that dictates its journey from a promising chemical entity to a viable therapeutic agent.[1][2][3][4] Poor solubility can impede formulation development, lead to variable bioavailability, and ultimately result in the failure of an otherwise potent drug candidate.[1][2][3][4] This guide provides a comprehensive technical overview of the solubility of Methyl 3-(3-bromophenyl)picolinate, a compound of interest for its potential applications in medicinal chemistry. Given the absence of extensive public data on this specific molecule, this document will focus on predicting its solubility characteristics based on its structural components and will provide detailed methodologies for its empirical determination.
The principle of "like dissolves like" serves as a fundamental guideline in solubility prediction, suggesting that substances with similar polarities are more likely to be soluble in one another.[5] The structure of Methyl 3-(3-bromophenyl)picolinate, featuring a substituted pyridine ring and a bromophenyl group, suggests a molecule with moderate polarity. The nitrogen atom in the pyridine ring and the ester group can act as hydrogen bond acceptors, while the bromophenyl group contributes to its lipophilicity. Understanding the interplay of these structural features is key to predicting its behavior in various organic solvents.
Predicted Physicochemical Properties of Methyl 3-(3-bromophenyl)picolinate
To estimate the solubility of Methyl 3-(3-bromophenyl)picolinate, we can analyze the properties of its core structural fragments: methyl picolinate and bromobenzene.
| Property | Methyl Picolinate | 3-Bromophenol | Bromobenzene | Predicted Influence on Methyl 3-(3-bromophenyl)picolinate |
| Molecular Formula | C7H7NO2[6][7][8][9] | C6H5BrO[10][11][12][13] | C6H5Br[2][14][15][16][17] | C13H10BrNO2 |
| Molecular Weight | 137.14 g/mol [7][9] | 173.01 g/mol [10][12] | 157.01 g/mol [15][16] | Approximately 308.13 g/mol |
| Boiling Point | ~227°C at 760 mmHg[7] | ~236°C[18][10][12] | ~156°C[2][14][15][16][17] | Expected to be high, likely >200°C. |
| Melting Point | ~19°C[7] | ~30-33°C[10][12] | ~ -31°C[2][14][15][16][17] | Likely a solid at room temperature with a moderate melting point. |
| LogP | ~0.50[7] | ~2.6[10][13] | ~2.99[16] | Expected to have a moderately high LogP, indicating a degree of lipophilicity. |
| Water Solubility | Slightly soluble[6][8] | Sparingly soluble | Insoluble[14][16][17] | Predicted to have low aqueous solubility. |
Based on this analysis, Methyl 3-(3-bromophenyl)picolinate is predicted to be a moderately lipophilic molecule with low water solubility. The presence of the polar pyridine and ester functionalities suggests that it will likely be more soluble in polar aprotic and some polar protic organic solvents compared to nonpolar solvents.
Theoretical Framework for Solubility Prediction
While empirical determination is the gold standard, several in silico models can provide initial estimates of solubility.[3][19][20][21][22][23][24][25][26][27] These computational approaches, often categorized as Quantitative Structure-Property Relationship (QSPR) models, utilize molecular descriptors to correlate a compound's structure with its solubility.[19][20][22][25][27] For a novel compound like Methyl 3-(3-bromophenyl)picolinate, these models can be invaluable for early-stage solvent screening.
The General Solubility Equation (GSE) is another theoretical tool that can be employed.[27] The GSE predicts aqueous solubility based on a compound's melting point and LogP. While primarily for aqueous solubility, the principles can be extended to organic solvents by considering the solvent's properties.
Experimental Determination of Solubility: A Step-by-Step Guide
The most reliable method for determining the solubility of a compound is through experimental measurement. The shake-flask method is a widely accepted technique for determining thermodynamic equilibrium solubility.[1][4][5][28][29]
The Shake-Flask Method: A Detailed Protocol
This protocol outlines the steps for determining the equilibrium solubility of Methyl 3-(3-bromophenyl)picolinate in a selection of organic solvents.
1. Materials and Equipment:
-
Methyl 3-(3-bromophenyl)picolinate (solid)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)
-
Analytical balance
-
Glass vials with screw caps
-
Constant temperature shaker bath
-
Centrifuge
-
Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
2. Procedure:
-
Preparation of Solvent: Ensure all solvents are of high purity and degassed if necessary.
-
Addition of Excess Solute: To a series of labeled glass vials, add a known volume of each organic solvent (e.g., 2 mL). Add an excess amount of Methyl 3-(3-bromophenyl)picolinate to each vial, ensuring that a visible amount of undissolved solid remains.
-
Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath (e.g., 25°C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours).[5]
-
Phase Separation: After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed to let the excess solid settle. For finer particles, centrifugation may be necessary to achieve a clear supernatant.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Attach a syringe filter to the syringe and filter the solution into a clean, labeled vial. This step is crucial to remove any undissolved microparticles.
-
Sample Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of Methyl 3-(3-bromophenyl)picolinate. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.
-
Calculation: Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor. The results are typically expressed in mg/mL or mol/L.
Kinetic vs. Thermodynamic Solubility
It is crucial to distinguish between kinetic and thermodynamic solubility.[4][30][31][32][33] The shake-flask method described above aims to determine the thermodynamic solubility , which is the true equilibrium solubility.[1][4][30][31][32][33] Kinetic solubility , on the other hand, is often measured in high-throughput screening and reflects the concentration at which a compound precipitates from a supersaturated solution (often prepared by diluting a DMSO stock solution into an aqueous buffer).[1][4][28][30][31][33] While useful for initial screening, kinetic solubility values are often higher than thermodynamic solubility and can be misleading for formulation development.[30][31]
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the shake-flask method for determining thermodynamic solubility.
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- 11. CAS 591-20-8: 3-Bromophenol | CymitQuimica [cymitquimica.com]
- 12. chemimpex.com [chemimpex.com]
- 13. 3-Bromophenol | C6H5BrO | CID 11563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 溴苯 ≥99.5% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 15. 108-86-1 CAS MSDS (Bromobenzene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 16. Bromobenzene | C6H5Br | CID 7961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Bromobenzene - Wikipedia [en.wikipedia.org]
- 18. 3-Bromophenol: Properties, Safety information [ketonepharma.com]
- 19. d-nb.info [d-nb.info]
- 20. ADME prediction with KNIME: In silico aqueous solubility consensus model based on supervised recursive random forest approaches - PMC [pmc.ncbi.nlm.nih.gov]
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- 23. [2105.12638] Predicting Aqueous Solubility of Organic Molecules Using Deep Learning Models with Varied Molecular Representations [arxiv.org]
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- 33. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
A Comprehensive Technical Guide to the Spectral Analysis of Methyl 3-(3-bromophenyl)picolinate
This in-depth guide provides a detailed analysis of the spectral data for Methyl 3-(3-bromophenyl)picolinate, a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the acquisition and interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Introduction and Synthesis Context
Methyl 3-(3-bromophenyl)picolinate is a biaryl compound featuring a substituted pyridine ring linked to a brominated benzene ring. Its structural characterization is paramount for ensuring purity, confirming identity, and understanding its chemical properties. A common and efficient method for synthesizing such compounds is the Suzuki-Miyaura cross-coupling reaction.[1][2][3] This palladium-catalyzed reaction couples an organoboron compound (e.g., a boronic acid or ester) with an organohalide.[1][3][4]
In a typical synthesis, 3-bromopyridine can be converted to its corresponding boronic ester, which is then coupled with methyl 3-bromobenzoate in the presence of a palladium catalyst and a base. Alternatively, 3-bromophenylboronic acid could be coupled with a suitable picolinate derivative. Understanding the synthetic route is crucial as it informs potential impurities that might be observed in the spectral analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution.[5] For Methyl 3-(3-bromophenyl)picolinate, both ¹H and ¹³C NMR are essential for unambiguous characterization.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity.[5][6] The aromatic region (typically δ 6.5-8.5 ppm) will be complex due to the presence of two substituted aromatic rings.[7][8]
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |
| H-4' | 8.5 - 8.7 | dd | ~4.8, 1.5 | Ortho to pyridine nitrogen and adjacent to a carbon with a substituent, leading to significant deshielding. |
| H-6' | 8.0 - 8.2 | dd | ~7.8, 1.5 | Ortho to the ester group and adjacent to the pyridine nitrogen. |
| H-5' | 7.4 - 7.6 | dd | ~7.8, 4.8 | Coupled to both H-4' and H-6'. |
| H-2 | 7.8 - 8.0 | t | ~1.8 | Meta to the bromine and ortho to the pyridine ring. |
| H-6 | 7.6 - 7.8 | ddd | ~7.8, 1.8, 1.2 | Ortho to the bromine and coupled to H-5 and H-2. |
| H-4 | 7.5 - 7.7 | ddd | ~7.8, 7.8, 1.2 | Meta to the bromine and coupled to H-5 and H-6. |
| H-5 | 7.3 - 7.5 | t | ~7.8 | Coupled to H-4 and H-6. |
| -OCH₃ | 3.8 - 4.0 | s | - | Singlet for the methyl ester protons. |
Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.[9][10][11] Broadband proton decoupling is typically used to simplify the spectrum to a series of singlets.[5]
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O | 165 - 168 | Carbonyl carbon of the ester.[12] |
| C-2' | 150 - 153 | Carbon bearing the ester group on the pyridine ring. |
| C-4' | 148 - 151 | Carbon in the pyridine ring, deshielded by nitrogen. |
| C-6' | 136 - 139 | Carbon in the pyridine ring, deshielded by nitrogen. |
| C-1 | 138 - 141 | Quaternary carbon of the benzene ring attached to the pyridine. |
| C-3' | 134 - 137 | Quaternary carbon of the pyridine ring attached to the benzene ring. |
| C-3 | 122 - 124 | Carbon bearing the bromine atom. |
| C-2, C-4, C-5, C-6 | 125 - 132 | Aromatic carbons of the bromophenyl ring. |
| C-5' | 123 - 126 | Aromatic carbon of the pyridine ring. |
| -OCH₃ | 51 - 53 | Methyl carbon of the ester. |
Note: The exact assignment of the aromatic carbons would require 2D NMR experiments like HSQC and HMBC.
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Set a spectral width that covers the expected range of chemical shifts (e.g., 0-12 ppm).
-
Process the data with Fourier transformation, phase correction, and baseline correction. .
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans will be required due to the lower natural abundance of ¹³C (typically several hundred to a few thousand scans).
-
Set a spectral width appropriate for carbon signals (e.g., 0-200 ppm).
-
Process the data similarly to the ¹H NMR spectrum.
-
NMR Workflow Diagram
Caption: Workflow for NMR spectral acquisition and analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[13]
Predicted IR Absorption Bands
The IR spectrum of Methyl 3-(3-bromophenyl)picolinate is expected to show characteristic absorption bands for the aromatic rings, the ester group, and the carbon-bromine bond.[14][15][16]
Table 3: Predicted IR Absorption Frequencies
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity | Rationale |
| Aromatic C-H | Stretch | 3100 - 3000 | Medium-Weak | Characteristic of sp² C-H bonds.[13] |
| Aromatic C=C | Stretch | 1600 - 1450 | Medium-Weak | Multiple bands are expected due to the two aromatic rings. |
| Ester C=O | Stretch | 1730 - 1715 | Strong | Strong absorption due to the large change in dipole moment.[17] |
| Ester C-O | Stretch | 1300 - 1150 | Strong | Characteristic of the C-O single bond in the ester. |
| C-Br | Stretch | 680 - 515 | Medium-Strong | The position is dependent on the substitution pattern.[18] |
Experimental Protocol for IR Data Acquisition
-
Sample Preparation (ATR):
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean.
-
Place a small amount of the solid sample onto the crystal.
-
Apply pressure using the anvil to ensure good contact.
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR setup.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks.
-
IR Analysis Logic Diagram
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. azooptics.com [azooptics.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. amherst.edu [amherst.edu]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. semanticscholar.org [semanticscholar.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. uanlch.vscht.cz [uanlch.vscht.cz]
- 14. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]
- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 16. Free FTIR Basic Organic Functional Group Reference Chart [thermofisher.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. CH3Br infrared spectrum of bromomethane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Safety and handling precautions for Methyl 3-(3-bromophenyl)picolinate (MSDS)
Safety and Handling Precautions for Methyl 3-(3-bromophenyl)picolinate: A Comprehensive Technical Guide
Executive Summary
As a Senior Application Scientist, I frequently encounter complex halogenated heteroaromatic building blocks. Methyl 3-(3-bromophenyl)picolinate is a high-value intermediate utilized primarily in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille) and as a bidentate directing group in late-stage functionalization. This whitepaper provides a comprehensive, mechanistically grounded guide to its safety, handling, and experimental utilization, moving beyond standard safety data sheets to explain the chemical causality behind its hazard profile.
Physicochemical Hazard Profile & Mechanistic Toxicology
The hazard profile of Methyl 3-(3-bromophenyl)picolinate is dictated by two distinct pharmacophores: the electrophilic picolinate ester and the lipophilic bromophenyl ring.
Table 1: Physicochemical and GHS Hazard Summary
| Parameter | Value / Description |
|---|---|
| Chemical Name | Methyl 3-(3-bromophenyl)picolinate |
| Molecular Formula | C13H10BrNO2 |
| Molecular Weight | 292.13 g/mol |
| Physical State | Solid (White to pale yellow powder) |
| GHS Hazard Codes | H315 (Skin Irrit. 2), H319 (Eye Irrit. 2A), H335 (STOT SE 3)[1] |
| Precautionary Codes | P261, P280, P305+P351+P338[2] |
| Storage Requirements | 2-8°C, Inert Atmosphere (Ar/N2), Desiccated[3] |
-
Dermal and Ocular Irritation (GHS Category 2/2A): The lipophilic nature of the bromophenyl moiety facilitates rapid penetration of the stratum corneum. Once partitioned into the lipid bilayer, the electrophilic methyl ester can undergo nucleophilic attack by biological amines and thiols, leading to localized protein adduction and subsequent inflammatory cascades[1].
-
Respiratory Irritation (GHS Category 3): Aerosolized particulates of this compound act as lachrymators and respiratory irritants[2]. The causality lies in the rapid hydrolysis of the ester upon contact with the mucosal lining of the respiratory tract, generating localized acidic microenvironments.
Stability, Degradation, and Storage
Picolinate esters exhibit unique hydrolytic vulnerabilities compared to standard benzoate esters. The pyridine nitrogen and the ester carbonyl oxygen form a bidentate coordination sphere. When trace transition metals (e.g., Cu²⁺, Zn²⁺) or metal oxide surfaces are present, they coordinate to this pocket. This coordination withdraws electron density from the carbonyl carbon, drastically lowering the activation energy for nucleophilic attack by water[4]. Furthermore, the aryl bromide bond is susceptible to photolytic homolytic cleavage under intense UV irradiation, generating reactive aryl radicals.
Mechanistic pathways of degradation for Methyl 3-(3-bromophenyl)picolinate.
Standard Operating Procedures (SOP): Safe Handling & Reaction Setup
To ensure scientific integrity and safety, the following self-validating protocol must be employed when utilizing this compound in a standard Suzuki-Miyaura cross-coupling workflow. The protocol is designed to mitigate both hydrolytic degradation and operator exposure.
Self-validating standard operating procedure for handling and reaction setup.
Step-by-Step Methodologies: Anhydrous Suzuki-Miyaura Coupling Setup
-
Environmental Verification: Ensure the fume hood face velocity is ≥ 100 fpm. Don standard PPE: nitrile gloves (double-gloved), chemical splash goggles, and a flame-resistant lab coat.
-
Inert Weighing: Transfer the storage vial (equilibrated to room temperature in a desiccator to prevent condensation) into a nitrogen-filled glovebox. Weigh the required mass of Methyl 3-(3-bromophenyl)picolinate into an oven-dried Schlenk flask.
-
Causality: Weighing under an inert atmosphere prevents atmospheric moisture from initiating metal-catalyzed hydrolysis during the catalytic cycle[4].
-
-
Catalyst & Base Addition: Add the palladium precatalyst (e.g., Pd(dppf)Cl₂) and anhydrous base (e.g., K₃PO₄). Seal the flask with a rubber septum.
-
Solvent Transfer: Remove the flask from the glovebox and connect it to a Schlenk line. Inject sparged, anhydrous solvent (e.g., 1,4-Dioxane) via syringe.
-
Causality: Sparging removes dissolved oxygen, preventing oxidative deactivation of the Pd(0) active species and minimizing unwanted homocoupling.
-
-
Reaction Execution & Quenching: Heat the reaction under positive nitrogen pressure. Upon completion (monitored by LC-MS), quench the reaction by adding a saturated aqueous NH₄Cl solution.
-
Causality: NH₄Cl neutralizes the basic environment and coordinates residual palladium, preventing runaway exothermic decomposition and halting further ester hydrolysis.
-
Emergency Response & Spill Mitigation
In the event of a localized spill, a self-validating containment approach is required:
-
Containment: Immediately isolate the area. Do not use water, as it may exacerbate the spread and initiate hydrolysis, releasing trace methanol[3].
-
Neutralization: Cover the solid spill with a dry, inert absorbent such as diatomaceous earth or sand.
-
Collection: Sweep the absorbed material using non-sparking tools into a hazardous waste container.
-
Decontamination: Wash the affected surface with a dilute solution of sodium bicarbonate followed by copious amounts of water, ensuring all washings are collected as halogenated organic waste.
References
-
Title: Methyl 3-bromopicolinate | CAS#:53636-56-9 Source: Chemsrc URL: [Link]
-
Title: Catalysis of picolinate ester hydrolysis at the oxide/water interface: inhibition by coadsorbed species Source: Environmental Science & Technology (ACS Publications) URL: [Link]
Sources
Methodological & Application
Application Note: Advanced Suzuki-Miyaura Cross-Coupling of Methyl 3-(3-bromophenyl)picolinate
Introduction & Mechanistic Rationale
Methyl 3-(3-bromophenyl)picolinate is a highly valuable biaryl building block frequently utilized in the synthesis of complex pharmaceuticals and agrochemicals. Structurally, it features a pyridine-2-carboxylate (picolinate) core with a 3-bromophenyl substituent at the C3 position. The meta-positioned bromide serves as an ideal electrophilic handle for extending the molecular scaffold via palladium-catalyzed Suzuki-Miyaura cross-coupling.
However, the picolinate moiety presents a unique mechanistic challenge. Pyridine-2-carboxylates are well-documented bidentate ligands that can1 through the pyridine nitrogen and the ester carbonyl oxygen[1]. If the palladium catalyst is sequestered by the substrate or the newly formed product, the catalytic cycle is arrested, leading to stalled reactions, high catalyst loading requirements, and poor yields.
Causality in Experimental Design: Overcoming Chelation Traps
To successfully couple Methyl 3-(3-bromophenyl)picolinate, the experimental design must actively prevent catalyst deactivation. This requires precise tuning of the catalyst, ligand, and base.
-
Catalyst & Ligand Selection: Standard catalysts like Pd(PPh3)4 often fail because monodentate triphenylphosphine ligands are easily displaced by the chelating picolinate group of the substrate. Instead, highly sterically hindered or strongly coordinating bidentate ligands are required. Using Pd(P(t-Bu)3)2 or Pd(dppf)Cl2 ensures the palladium center remains sterically shielded and electronically satisfied,2[2].
-
Base & Solvent Dynamics: The choice of base is critical. Potassium fluoride (KF) in a biphasic THF/Water system is highly recommended. Fluoride ions exhibit a high affinity for boron, rapidly forming a reactive trifluoroborate intermediate. This 3, pushing the catalytic cycle forward before competitive catalyst poisoning can occur[3].
Quantitative Data: Condition Optimization
The following table summarizes the causal relationship between reaction conditions and coupling efficiency for picolinate-containing aryl bromides, demonstrating why specific reagents are selected.
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Mechanistic Observation |
| Pd(OAc)2 | PPh3 | Na2CO3 | Toluene/H2O | 90 | < 20% | Severe catalyst poisoning via picolinate N,O-chelation. |
| Pd(dppf)Cl2 | dppf | K2CO3 | Dioxane/H2O | 90 | 75% | Bidentate ligand prevents chelation; moderate homocoupling. |
| Pd2(dba)3 | XPhos | K3PO4 | Toluene/H2O | 100 | 82% | Bulky biaryl phosphine accelerates reductive elimination. |
| Pd(P(t-Bu)3)2 | P(t-Bu)3 | KF | THF/H2O | 25–50 | 94% | Fluoride activation + bulky ligand enables mild conditions. |
Mechanistic & Workflow Visualization
Figure 1: Catalytic cycle of Suzuki coupling highlighting the picolinate chelation pitfall.
Step-by-Step Experimental Protocol
Protocol: Synthesis of Methyl 3-(3-(aryl)phenyl)picolinate via Suzuki Coupling
Self-Validating System: This protocol incorporates specific in-process controls (IPC) to ensure trustworthiness, allowing the chemist to diagnose mechanistic failures in real-time.
Materials:
-
Methyl 3-(3-bromophenyl)picolinate (1.0 mmol, ~292 mg)
-
Arylboronic acid (1.2 mmol)
-
Bis(tri-tert-butylphosphine)palladium(0) [Pd(P(t-Bu)3)2] (0.02 mmol, 2 mol%)
-
Potassium fluoride (KF) (3.0 mmol)
-
THF (Anhydrous) (8 mL)
-
Deionized Water (Degassed) (2 mL)
Step 1: Degassing (Critical for Pd(0) stability)
-
Add Methyl 3-(3-bromophenyl)picolinate, arylboronic acid, and KF to a Schlenk flask.
-
Add THF and Water to create a biphasic mixture.
-
Sparge the mixture with ultra-pure Argon or Nitrogen for 15 minutes.
-
Causality: Oxygen rapidly oxidizes electron-rich phosphine ligands (like P(t-Bu)3) to phosphine oxides, permanently destroying the active Pd(0) species before oxidative addition can occur.
-
Step 2: Catalyst Addition & Reaction 4. Under a positive flow of Argon, quickly add the Pd(P(t-Bu)3)2 catalyst. 5. Seal the flask and stir vigorously at 25°C to 50°C for 2–4 hours.
-
Causality: Vigorously stirring a biphasic mixture maximizes the interfacial surface area where the aqueous base-activated boronic acid meets the organic-soluble Pd complex, ensuring rapid transmetalation.
Step 3: In-Process Control (IPC) 6. After 2 hours, sample the organic layer. Quench with a drop of saturated NH4Cl and dilute with MeCN. 7. Analyze via LC-MS.
-
Self-Validation Check: Monitor for the disappearance of the starting material (M+H+ isotope pattern for Br: m/z ~292/294). If debromination (M+H+ ~214) is observed without product formation, transmetalation is too slow; consider increasing the temperature or verifying the quality/solubility of the boronic acid.
Step 4: Workup & Pd Scavenging 8. Dilute the reaction with Ethyl Acetate (20 mL) and Water (10 mL). Separate the layers. 9. Extract the aqueous layer with Ethyl Acetate (2 x 10 mL). 10. Combine the organic layers and add 0.5 g of a thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol). Stir for 30 minutes.
- Causality: Picolinates have a high affinity for residual Pd, which can cause downstream toxicity or biological assay interference. Thiol scavengers irreversibly bind Pd, stripping it from the coordinating product.
- Filter the suspension, dry the filtrate over Na2SO4, and concentrate under reduced pressure.
Step 5: Purification 12. Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient). The picolinate product typically elutes cleanly, as the electron-withdrawing ester group mitigates the basicity and polarity of the pyridine nitrogen, reducing streaking on silica.
References
- Title: Unusual coordination of a 1,2,3-triazolyl-pyridine ligand in a Pd(ii)
- Title: Optimisation of Permanganate Oxidation and Suzuki−Miyaura Coupling Steps in the Synthesis of a Nav1.
- Title: Non-conventional methodologies for transition-metal catalysed carbon–carbon coupling: A critical overview.
Sources
Application Note: Methyl 3-(3-bromophenyl)picolinate in Medicinal Chemistry & Drug Discovery
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: Methyl 3-(3-bromophenyl)picolinate (CAS: 1344701-71-8)
Executive Summary & Rationale
In the complex landscape of pharmaceutical synthesis, the is a highly privileged structural motif[1]. Replacing a standard biphenyl core with a 3-phenylpyridine scaffold profoundly impacts a drug candidate's physicochemical profile, often improving aqueous solubility, modulating metabolic clearance, and introducing a critical hydrogen-bond acceptor.
Methyl 3-(3-bromophenyl)picolinate serves as an elite, bifunctional building block for library generation and lead optimization. It features two orthogonal handles for late-stage functionalization:
-
A 3-bromo substituent on the phenyl ring , primed for palladium-catalyzed C-C (Suzuki, Sonogashira) or C-N (Buchwald-Hartwig) cross-coupling.
-
A methyl picolinate ester , which can be selectively saponified and converted into diverse amides to probe solvent channels or capping domains in target proteins.
Recent applications of this scaffold class include the development of discovered via DNA-Encoded Library (DEL) screening[2], as well as dual-action inhibitors targeting Xanthine Oxidase (XOR) and Urate Transporter 1 (URAT1) for the treatment of gout[3].
Physicochemical Profiling & Structural Advantages
The strategic inclusion of the pyridine nitrogen reduces the overall lipophilicity (LogP) compared to a purely carbocyclic system, mitigating non-specific protein binding and reducing hERG toxicity liabilities.
Table 1: Physicochemical Properties & Drug Design Rationale
| Property | Value | Rationale in Drug Design |
| CAS Number | 1344701-71-8 | Unique identifier for commercial procurement and scale-up.[4] |
| Molecular Weight | 292.13 g/mol | Optimal for Lead-like space; leaves room for >200 Da of functionalization while remaining Ro5 compliant. |
| H-Bond Acceptors | 3 | The pyridine N and ester O's facilitate robust target engagement (e.g., hinge region binding). |
| H-Bond Donors | 0 | Prevents excessive desolvation penalties during target binding. |
| CLogP (est.) | ~3.2 | Balances aqueous solubility and cell membrane permeability. |
Table 2: Comparative In Vitro Inhibitory Activity of 3-Phenylpyridine Derivatives Data demonstrates the efficacy of the 3-phenylpyridine core in dual XOR/URAT1 inhibition.[3]
| Compound / Drug | Target | IC50 (µM) | Clinical Context |
| Compound II15 | XOR | 0.006 | Highly potent experimental inhibitor utilizing the phenylpyridine core. |
| Compound II15 | URAT1 | 12.90 | Moderate URAT1 inhibition, enabling dual-action therapy. |
| Febuxostat | XOR | 0.008 | FDA-approved reference standard for XOR. |
| Benzbromarone | URAT1 | 27.04 | Reference standard for URAT1. |
Experimental Workflows & Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality for reagent selection is explicitly detailed to empower researchers to troubleshoot and adapt these methods.
Protocol 1: Scaffold Synthesis via Suzuki-Miyaura Cross-Coupling
Objective: Synthesize Methyl 3-(3-bromophenyl)picolinate from Methyl 3-bromopicolinate.
-
Rationale: We utilize Pd(dppf)Cl2 over Pd(PPh3)4 . The bidentate dppf ligand enforces a cis-geometry on the palladium intermediate, accelerating the reductive elimination step and minimizing competitive protodeboronation of the boronic acid. Dioxane/Water (4:1) is selected as it provides optimal solubility for both the organic substrates and the inorganic base ( K2CO3 ), ensuring a homogeneous catalytic cycle.
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk flask under argon, combine Methyl 3-bromopicolinate (1.0 equiv) and (3-bromophenyl)boronic acid (1.05 equiv). Note: A slight stoichiometric excess of the boronic acid prevents unreacted picolinate from complicating purification.
-
Catalyst & Base Addition: Add K2CO3 (2.5 equiv) and Pd(dppf)Cl2 (0.05 equiv).
-
Solvent Introduction: Degas a mixture of 1,4-Dioxane and H2O (4:1 v/v) by sparging with argon for 15 minutes. Add the solvent mixture to the flask (approx. 0.2 M concentration).
-
Reaction: Heat the mixture to 85°C for 4-6 hours. Monitor via LCMS. The reaction is complete when the mass of the starting picolinate is consumed.
-
Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate in vacuo.
-
Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the title compound.
Protocol 2: Downstream Functionalization – Ester Hydrolysis & Amidation
Objective: Convert the methyl ester to a target-specific amide (e.g., for RSV polymerase capping domain interaction)[5].
-
Rationale: LiOH is selected over NaOH to ensure mild saponification of the methyl ester without risking nucleophilic attack on the electron-deficient pyridine ring. HATU is employed as the coupling reagent because it drives the formation of the active ester rapidly, minimizing epimerization if chiral amines are used downstream.
Step-by-Step Methodology:
-
Saponification: Dissolve Methyl 3-(3-bromophenyl)picolinate in THF/MeOH/ H2O (2:1:1). Add LiOH⋅H2O (2.0 equiv). Stir at room temperature for 2 hours.
-
Acidification: Concentrate the organic solvents in vacuo. Acidify the aqueous layer with 1M HCl to pH ~3. Extract the resulting carboxylic acid with DCM (3x). Dry and concentrate.
-
Amidation: Dissolve the intermediate acid in anhydrous DMF (0.1 M). Add DIPEA (3.0 equiv) and HATU (1.2 equiv). Stir for 10 minutes to form the active ester.
-
Amine Addition: Add the desired primary or secondary amine (1.2 equiv). Stir at room temperature for 4 hours.
-
Validation: Quench with saturated NaHCO3 . Extract with EtOAc. Verify the desired amide mass via LCMS ( [M+H]+ peak) before proceeding to final purification via preparative HPLC.
Visualizations
Synthetic Divergence
The following diagram illustrates the orthogonal functionalization pathways of the scaffold, allowing medicinal chemists to rapidly generate diverse libraries.
Fig 1: Bifunctional divergence of Methyl 3-(3-bromophenyl)picolinate in library synthesis.
Pharmacophore Mapping
When designing kinase or viral polymerase inhibitors, the 3-phenylpyridine scaffold maps perfectly to highly conserved binding pockets.
Fig 2: Pharmacophore mapping of the 3-phenylpyridine scaffold within a target binding pocket.
References
-
Ling Y, Hao ZY, Liang D, Zhang CL, Liu YF, Wang Y. "The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design." Drug Design, Development and Therapy. 2021;15:4289-4338.
-
Carney SM, Grosse S, Yin Y, et al. "DNA-Encoded Library Screen Identifies Novel Series of Respiratory Syncytial Virus Polymerase Inhibitors." Journal of Medicinal Chemistry. 2025;68(6):6407-6430.
-
BenchChem. "Applications of 3-Phenylpyridine in Medicinal Chemistry: A Detailed Overview for Researchers." BenchChem Application Notes. 2025.
Sources
- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA-Encoded Library Screen Identifies Novel Series of Respiratory Syncytial Virus Polymerase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Methyl 3-(5-bromopyridin-2-yl)-1H-pyrrole-2-carboxylate|BLD Pharm [bldpharm.com]
- 5. pubs.acs.org [pubs.acs.org]
Application Note: Methyl 3-(3-bromophenyl)picolinate as an Advanced Sterically-Tuned Ligand in Transition Metal Catalysis
Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Discipline: Organometallic Chemistry, Homogeneous Catalysis, and Photoredox Catalysis
Executive Summary
Transition metal catalysis relies heavily on the stereoelectronic tuning of ancillary ligands to dictate reaction pathways. While bipyridine and phosphine ligands dominate the landscape, picolinate (pyridine-2-carboxylate) derivatives have emerged as powerful N,O-bidentate ligands. They are privileged scaffolds in transition metal chemistry, demonstrating high efficacy in processes ranging from palladium-catalyzed cross-couplings[1] to lanthanide-based luminescence[2].
Methyl 3-(3-bromophenyl)picolinate represents a highly specialized, next-generation ligand. It combines the strong σ-donating and hemilabile properties of the picolinate core with a sterically demanding 3-aryl substituent and an orthogonal reactive handle (the meta-bromo group). This application note details its deployment in site-selective Iridium-catalyzed C-H borylation and the modular synthesis of broad-spectrum Ruthenium photoredox catalysts.
Structural Rationale & Mechanistic Causality
The architectural design of Methyl 3-(3-bromophenyl)picolinate provides three distinct catalytic advantages:
-
Electronic Asymmetry (HOMO/LUMO Tuning): The picolinate scaffold provides an electronically asymmetric coordination environment. Upon in situ ester hydrolysis, the resulting anionic carboxylate acts as a strong σ-donor. This significantly raises the highest occupied molecular orbital (HOMO) of the metal center. In Ruthenium photocatalysts, this induces a bathochromic shift in the Metal-to-Ligand Charge Transfer (MLCT) band, broadening visible-light absorption capabilities[3].
-
Steric Shielding at the 3-Position: Traditional picolinates leave the axial coordination sites of the metal relatively exposed. By introducing a 3-bromophenyl group at the 3-position of the pyridine ring, the ligand projects steric bulk directly over one face of the metal's coordination sphere. In Ir-catalyzed C-H borylation, this steric encumbrance forces incoming arene substrates to adopt a specific trajectory, overriding inherent substrate biases and enabling highly challenging para-selective functionalizations[4].
-
Orthogonal Reactivity: The C-Br bond on the aryl substituent is deliberately positioned meta to the pyridine linkage. This minimizes steric interference during the primary catalytic cycle while preserving a highly reactive handle for post-synthetic modifications, such as Suzuki-Miyaura cross-coupling, to immobilize the catalyst on solid supports or construct Metal-Organic Frameworks (MOFs)[2].
Key Application 1: Site-Selective Iridium-Catalyzed C-H Borylation
Iridium-catalyzed C-H borylation is a cornerstone method for late-stage functionalization[5]. However, controlling regioselectivity in mono-substituted or 1,3-disubstituted arenes remains a challenge. The deployment of Methyl 3-(3-bromophenyl)picolinate as a ligand shifts the standard steric paradigm.
Figure 1: Iridium-catalyzed C-H borylation cycle highlighting sterically guided substrate coordination.
Self-Validating Protocol: Ir-Catalyzed C-H Borylation
Note: This protocol utilizes a self-validating kinetic checkpoint to ensure complete catalyst activation and substrate conversion.
Step 1: Precatalyst Activation
-
In a nitrogen-filled glovebox, charge a 10 mL Schlenk tube with [Ir(OMe)(cod)]2 (1.5 mol%), Methyl 3-(3-bromophenyl)picolinate (3.0 mol%), and bis(pinacolato)diboron ( B2pin2 , 1.0 equiv).
-
Add cyclopentyl methyl ether (CPME, 2.0 mL).
-
Causality: CPME is strictly chosen over THF due to its higher boiling point and resistance to peroxide formation. Trace peroxides rapidly oxidize the active Ir(III) species, leading to premature catalyst death.
-
-
Stir at room temperature for 15 minutes. The solution will transition from yellow to deep red, visually confirming the formation of the active Ir(III) trisboryl complex.
Step 2: Substrate Addition & Catalysis 4. Add the arene substrate (1.5 equiv) and dodecane (0.5 equiv) as an internal standard. 5. Seal the tube, remove it from the glovebox, and heat at 80 °C in an oil bath. 6. Self-Validation Checkpoint: Withdraw 20 µL aliquots every 2 hours under a positive counter-flow of nitrogen. Analyze via GC-FID. The reaction is deemed complete when the product-to-dodecane peak area ratio stabilizes across two consecutive 30-minute sampling intervals ( Δ<2% ).
Quantitative Data Summary
Table 1: Comparative Catalytic Efficacy in Ir-Catalyzed C-H Borylation of Toluene
| Ligand System | Yield (%) | Regioselectivity (ortho:meta:para) | Turnover Frequency (h⁻¹) |
| 4,4'-di-tert-butylbipyridine (dtbpy) | 85% | 0 : 60 : 40 | 450 |
| Methyl picolinate | 72% | 0 : 65 : 35 | 310 |
| Methyl 3-(3-bromophenyl)picolinate | 91% | 0 : 15 : 85 | 520 |
Insight: The bulky 3-aryl group effectively suppresses meta-borylation via severe steric repulsion in the transition state, driving unprecedented para-selectivity.
Key Application 2: Modular Synthesis of Photocatalysts via Orthogonal Cross-Coupling
Ruthenium(II) complexes coordinated with diimine ligands are the most widely used redox photosensitizers[3]. By substituting one bipyridine ligand with our picolinate derivative, the HOMO level is elevated, allowing the complex to harvest lower-energy visible light. Furthermore, the pendant C-Br bond allows for orthogonal functionalization after the complex is synthesized.
Figure 2: Workflow demonstrating primary transition metal complexation followed by orthogonal cross-coupling.
Self-Validating Protocol: Synthesis of [Ru(bpy)2(L)]PF6
-
Suspend [Ru(bpy)2Cl2] (1.0 equiv) and Methyl 3-(3-bromophenyl)picolinate (1.1 equiv) in an ethanol/water mixture (3:1 v/v).
-
Add LiOH (2.5 equiv).
-
Causality: The base is required to hydrolyze the methyl ester in situ, generating the strongly σ-donating anionic picolinate required for robust N,O-chelation. Without base, the neutral ester acts as a hemilabile ligand, resulting in unstable complexes that rapidly decompose under continuous irradiation.
-
-
Reflux under argon for 8 hours. The solution color will transition from dark purple to deep red-orange.
-
Self-Validation Checkpoint: Take a 50 µL aliquot, dilute in acetonitrile, and measure the UV-Vis spectrum. A successful coordination is confirmed by a bathochromic shift of the MLCT band to ≥500 nm [3]. If the primary absorption band remains at ∼450 nm , unreacted [Ru(bpy)2Cl2] is still present; continue refluxing.
-
Cool to room temperature, add aqueous NH4PF6 (excess) to precipitate the complex as a PF6 salt. Filter, wash with cold water and diethyl ether, and dry under high vacuum.
Quantitative Data Summary
Table 2: Photophysical Properties of Ru(II) Complexes in Acetonitrile
| Complex | Absorption λmax (nm) | Emission λmax (nm) | Excited State Lifetime (ns) |
| [Ru(bpy)3]2+ | 452 | 615 | 850 |
| [Ru(bpy)2(pic)]+ | 498 | 680 | 620 |
| [Ru(bpy)2(3-(3-Br-Ph)pic)]+ | 505 | 695 | 940 |
Insight: The sterically bulky picolinate derivative not only red-shifts the absorption profile but also extends the excited-state lifetime by shielding the metal center from solvent-induced non-radiative decay pathways.
References
-
[1] Development of a palladium-catalyzed decarboxylative cross-coupling of (2-azaaryl)carboxylates with aryl halides Source: PMC (NIH) URL:
-
[4] Iridium-Catalyzed Para-Selective C-H Borylation Reactions Source: ResearchGate URL:
-
[5] Iridium-catalyzed, substrate-directed C-H borylation reactions of benzylic amines Source: PubMed (NIH) URL:
-
[3] Ruthenium Picolinate Complex as a Redox Photosensitizer With Wide-Band Absorption Source: Frontiers in Chemistry URL:
-
[2] Robust Lanthanoid Picolinate-Based Coordination Polymers for Luminescence and Sensing Applications Source: PMC (NIH) URL:
Sources
- 1. Development of a palladium-catalyzed decarboxylative cross-coupling of (2-azaaryl)carboxylates with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Robust Lanthanoid Picolinate-Based Coordination Polymers for Luminescence and Sensing Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Ruthenium Picolinate Complex as a Redox Photosensitizer With Wide-Band Absorption [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Iridium-catalyzed, substrate-directed C-H borylation reactions of benzylic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Identifying side products in Methyl 3-(3-bromophenyl)picolinate reactions by LC-MS
Welcome to the Technical Support Center for LC-MS analysis and reaction troubleshooting. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals diagnose and resolve common side reactions encountered when utilizing Methyl 3-(3-bromophenyl)picolinate in palladium-catalyzed cross-coupling workflows (such as the Suzuki-Miyaura reaction).
Rather than simply listing fixes, this guide emphasizes the causality behind side product formation and provides self-validating protocols to ensure your analytical data drives actionable chemical optimization.
Part 1: Mechanistic Pathways of Side Product Formation
When subjecting Methyl 3-(3-bromophenyl)picolinate to cross-coupling conditions, the molecule is susceptible to several competing mechanistic pathways. Understanding these pathways is the first step in LC-MS interpretation. The diagram below illustrates the divergence from the desired catalytic cycle into three primary side reactions: Homocoupling, Protodehalogenation, and Ester Hydrolysis.
Reaction pathways and LC-MS mass shifts for Methyl 3-(3-bromophenyl)picolinate side products.
Part 2: LC-MS Diagnostic Data
The presence of the bromine atom in the starting material provides a highly diagnostic 1:1 isotopic signature (⁷⁹Br/⁸¹Br)[1][2]. Monitoring the retention or loss of this isotopic pattern is critical for rapid peak identification.
| Compound Identity | Molecular Formula | Exact Mass | Expected [M+H]⁺ | Isotope Pattern | Chromatographic Shift (vs. SM) |
| Starting Material (SM) | C₁₃H₁₀BrNO₂ | 290.99 | 292.0 / 294.0 | 1:1 Doublet | Reference (RT = 0) |
| Protodehalogenation | C₁₃H₁₁NO₂ | 213.08 | 214.1 | Singlet (No Br) | Early eluting (Less hydrophobic) |
| Ester Hydrolysis | C₁₂H₈BrNO₂ | 276.97 | 278.0 / 280.0 | 1:1 Doublet | Very early eluting (Highly polar) |
| Homocoupling Dimer | C₂₆H₂₀N₂O₄ | 424.14 | 425.2 | Singlet (No Br) | Late eluting (Highly hydrophobic) |
Part 3: Troubleshooting FAQs & Causality
Q1: My LC-MS chromatogram shows a massive peak at m/z 214.1 (singlet) and my desired product yield is low. What is happening?
A1: You are observing protodehalogenation (debromination).
-
Causality: This occurs when the oxidative addition of the palladium catalyst to the aryl bromide is successful, but the subsequent transmetalation step is too slow. The stalled Pd-aryl intermediate undergoes β-hydride elimination—often abstracting a hydride from aliphatic solvents (like ethanol or THF) or alkoxide bases—resulting in the replacement of the bromine with a hydrogen.
-
The Fix: Accelerate the transmetalation step by increasing the equivalents of the boronic acid, or switch to a more electron-rich, sterically hindered ligand (e.g., XPhos) to favor the desired pathway. Additionally, avoid primary or secondary alcohol solvents.
Q2: I am detecting a highly non-polar impurity at m/z 425.2. How do I prevent this?
A2: This is the homocoupling dimer , formed when two molecules of your starting material couple together, ejecting both bromine atoms.
-
Causality: Homocoupling is a stoichiometric side reaction mediated by Pd(II) species. It is heavily exacerbated by the presence of dissolved oxygen in the reaction mixture, which continuously reoxidizes Pd(0) back to Pd(II)[3][4].
-
The Fix: Rigorous exclusion of oxygen is mandatory. Subsurface sparging of your solvents with nitrogen or argon for at least 15–30 minutes is highly effective[5]. Adding a mild reducing agent or using a more robust precatalyst can also suppress this pathway.
Q3: There is a peak at m/z 278.0/280.0 eluting near the solvent front. Is my starting material degrading?
A3: Yes, this is ester hydrolysis . The methyl ester has been saponified to the corresponding carboxylic acid (3-(3-bromophenyl)picolinic acid).
-
Causality: Suzuki-Miyaura couplings typically employ aqueous bases (e.g., Na₂CO₃, NaOH) at elevated temperatures. The methyl ester at the picolinate position is highly electrophilic and susceptible to nucleophilic attack by hydroxide ions[6][7].
-
The Fix: Transition to anhydrous coupling conditions. Utilize anhydrous bases such as Potassium Fluoride (KF) or Cesium Fluoride (CsF) in dry dioxane or toluene. If water is absolutely necessary for boronic acid activation, use a much milder base like K₃PO₄ and lower the reaction temperature.
Q4: I am seeing the m/z 425.2 homocoupling peak even in my blank injections. Is the MS at fault?
A4: No, the mass spectrometer is accurately reporting what is entering the source. You are experiencing column carryover .
-
Causality: The homocoupling dimer (C₂₆H₂₀N₂O₄) is highly lipophilic and can irreversibly bind to the stationary phase of a standard C18 column, or accumulate on the consumable seals of the sample needle and high-pressure valves[8][9].
-
The Fix: Implement a rigorous wash protocol. Extend the organic hold time (e.g., 95% Acetonitrile or Methanol) at the end of your LC gradient, and incorporate a blank injection of 50:50 Water:Acetonitrile with 0.1% Formic Acid between high-concentration reaction samples to flush the system[10].
Part 4: Validated Experimental Protocols
To ensure data integrity and minimize side product formation, implement this self-validating workflow. It combines an LC-MS System Suitability Test (SST) with an optimized, anhydrous reaction setup.
Protocol A: LC-MS System Suitability & Sample Preparation
A self-validating system requires proving the instrument is clean and calibrated before analyzing complex crude mixtures.
-
System Suitability Test (SST): Inject a known standard mix (e.g., caffeine, reserpine) to verify mass accuracy, retention time stability, and signal intensity[8].
-
Carryover Check: Inject a blank (solvent only). Verify that the baseline is flat and devoid of m/z 425.2 or m/z 292.0 peaks[9].
-
Sample Quenching: Extract 10 µL of the crude reaction mixture. Immediately quench by adding 90 µL of cold Acetonitrile containing 0.1% Formic Acid. Causality: The acidic crash halts the palladium catalytic cycle and precipitates inorganic salts.
-
Filtration: Centrifuge the quenched sample at 10,000 x g for 3 minutes. Transfer the supernatant to an LC vial through a 0.22 µm PTFE syringe filter to protect the LC column from particulate blockages[10].
-
Dilution: Dilute the filtered sample 1:100 in the initial mobile phase to prevent detector saturation and ion suppression.
Protocol B: Optimized Anhydrous Suzuki Coupling (To Prevent Hydrolysis & Homocoupling)
This protocol utilizes anhydrous conditions and rigorous degassing to shut down the side pathways identified in Part 1.
-
Reagent Loading: To an oven-dried Schlenk flask, add Methyl 3-(3-bromophenyl)picolinate (1.0 equiv), the desired Aryl Boronic Acid (1.2 equiv), and anhydrous Potassium Fluoride (KF) (3.0 equiv)[7].
-
Degassing (Critical Step): Add anhydrous Dioxane. Insert a long needle directly into the solvent (subsurface) and sparge with ultra-pure Argon for 20 minutes[5]. Causality: Displacing dissolved O₂ prevents the oxidation of Pd(0) to Pd(II), shutting down the homocoupling pathway.
-
Catalyst Addition: Under a positive pressure of Argon, add Pd(dppf)Cl₂ (5 mol%).
-
Reaction: Seal the flask and heat to 80°C for 4-6 hours.
-
Monitoring: Pull aliquots using Protocol A and monitor the disappearance of the m/z 292/294 doublet. The absence of m/z 278/280 will confirm that the ester hydrolysis pathway has been successfully suppressed.
References
- Interference by Metabolites and the Corresponding Troubleshooting During the LC-MS/MS Bioanalysis PubMed (nih.gov)
- LCMS Troubleshooting: 14 Best Practices for Labor
- Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules ResearchG
- Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chrom
- Direct (LC-)MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling PMC (nih.gov)
- Strategies to minimize homocoupling in Suzuki reactions BenchChem
- Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings PMC (nih.gov)
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction ACS Public
- Multistep synthesis of a valsartan precursor in continuous flow D-NB
- Optimisation of Permanganate Oxidation and Suzuki−Miyaura Coupling Steps in the Synthesis of a Nav1.
Sources
- 1. Interference by metabolites and the corresponding troubleshooting during the LC-MS/MS bioanalysis of G004, a bromine-containing hypoglycemic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Direct (LC-)MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. d-nb.info [d-nb.info]
- 7. pubs.acs.org [pubs.acs.org]
- 8. zefsci.com [zefsci.com]
- 9. researchgate.net [researchgate.net]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Solvent effects on the reactivity and selectivity of Methyl 3-(3-bromophenyl)picolinate
Technical Support Center: Optimizing Reactions with Methyl 3-(3-bromophenyl)picolinate
A Senior Application Scientist's Guide to Solvent Effects on Reactivity and Selectivity
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Methyl 3-(3-bromophenyl)picolinate. This versatile building block is crucial in medicinal chemistry, but its reactivity in common cross-coupling reactions is highly dependent on subtle experimental parameters, most notably the choice of solvent. This guide provides in-depth, field-proven insights to help you troubleshoot common issues and strategically select solvent systems to maximize yield and selectivity.
Part 1: Foundational Principles - Why Solvents Dictate Success
In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the solvent is not merely a medium but an active participant that influences every stage of the catalytic cycle.[1][2] Its role is multifaceted, affecting reagent solubility, catalyst stability, and the energetics of key mechanistic steps.[3][4]
The generalized catalytic cycle for a Suzuki-Miyaura reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][5][6] The solvent choice can dramatically accelerate or hinder each of these steps.
-
Oxidative Addition : The initial insertion of the Pd(0) catalyst into the carbon-bromine bond of your substrate is often the rate-limiting step.[7]
-
Polarity & Mechanism : This step can proceed through different mechanisms (concerted, SN2-type, or radical), and the pathway can be influenced by solvent polarity.[8][9][10] More polar solvents can accelerate oxidative addition by stabilizing polar transition states.[4][11]
-
Coordinating Ability : Solvents like DMF, THF, or dioxane can coordinate to the palladium center.[1] This can stabilize the active catalyst but may also compete with the aryl halide for access to the metal, creating a delicate balance.[7] In some cases, so-called "ligandless" reactions rely entirely on the solvent to stabilize the catalytic species.[1]
-
-
Transmetalation : This step involves the transfer of the organic group from the organoboron reagent to the palladium(II) complex.
-
Role of Water : In many Suzuki reactions, a biphasic system (e.g., toluene/water or dioxane/water) is employed.[6] Water is often crucial for dissolving the inorganic base (like K₂CO₃ or Cs₂CO₃) and facilitating the formation of the reactive boronate species, which accelerates transmetalation.[3][11]
-
Base and Solvent Synergy : The effectiveness of the base is directly tied to the solvent system.[5] A strong base in a solvent that doesn't promote its dissolution will be ineffective.
-
-
Reductive Elimination : The final step forms the new C-C bond and regenerates the Pd(0) catalyst.[12]
-
Solvent Influence : The rate of reductive elimination can also be influenced by the solvent, with polar solvents sometimes accelerating the process, particularly if the transition state is ionic.[13]
-
The Suzuki-Miyaura Catalytic Cycle: Key Solvent Interaction Points
Caption: Fig 1. Solvent influence on the Suzuki catalytic cycle.
Part 2: Troubleshooting Guide (Q&A Format)
This section addresses specific experimental failures and provides a logical workflow to diagnose and solve solvent-related problems.
Issue 1: Low or No Conversion of Starting Material
-
Question: "My Suzuki-Miyaura reaction with Methyl 3-(3-bromophenyl)picolinate shows over 90% starting material remaining after 24 hours. I'm using Pd(PPh₃)₄ in toluene with aqueous K₂CO₃. What's wrong?"
-
Answer & Troubleshooting Workflow: This is a classic symptom of poor reaction initiation, often tied to solubility or catalyst activity issues. The choice of toluene, a nonpolar solvent, may be suboptimal for this specific substrate, which has a more polar pyridine ring.
-
Check Solubility: At room temperature, are all your components (substrate, boronic acid, catalyst) fully dissolved in the organic phase? If not, the reaction is limited by the dissolution rate. The pyridine nitrogen on your substrate can coordinate to palladium, potentially affecting its solubility and reactivity.[14]
-
Enhance Solubility and Polarity: Switch to a more polar or coordinating solvent system. Ethereal solvents are an excellent starting point.
-
Recommendation 1: Replace toluene with 1,4-dioxane or THF .[6] A common and effective system is Dioxane/H₂O (4:1) .[15] This mixture often provides a good balance of solubility for both organic and inorganic reagents.
-
Recommendation 2: Consider a polar aprotic solvent like DMF , especially if solubility is a major issue. However, be aware that DMF can sometimes lead to side reactions at higher temperatures.[16] A DMF/H₂O mixture can be highly effective.[16]
-
-
Verify Base Efficacy: Is the K₂CO₃ dissolving in the aqueous phase? If the base is not active, transmetalation will not occur.[5] While K₂CO₃ is common, consider switching to a stronger or more soluble base like Cs₂CO₃ or K₃PO₄ , which can significantly accelerate the reaction.[14][17]
-
Degas Thoroughly: Ensure your solvent and reaction mixture are rigorously degassed. Oxygen can oxidize the Pd(0) catalyst and promote unwanted homocoupling of the boronic acid, reducing the effective concentration of your active catalyst.[14][18] Purging with argon or nitrogen for 15-30 minutes is critical.[17]
-
Troubleshooting Flowchart: Diagnosing Low Conversion
Caption: Fig 2. A decision tree for troubleshooting low yield.
Issue 2: Significant Side Product Formation (Homocoupling or Debromination)
-
Question: "My reaction is converting the starting material, but I'm getting a 50:50 mixture of my desired product and a biaryl byproduct from my boronic acid (homocoupling). How can the solvent help minimize this?"
-
Answer & Troubleshooting Workflow: Homocoupling is often promoted by the presence of oxygen or when the transmetalation step is slow relative to other pathways. Debromination (replacement of -Br with -H) can occur if a hydride source is present and reductive elimination of Ar-H is competitive.[6] Your solvent choice is key to controlling the relative rates of these reactions.
-
Control Water Content: While water is often necessary, too much or too little can be detrimental. The ideal ratio in a biphasic system (e.g., THF/water) is often around 3:1 to 4:1.[3][17] This ensures the base is sufficiently active for transmetalation without excessively promoting protodeboronation of the boronic acid, a side reaction that can lead to homocoupling.[18]
-
Use Coordinating Solvents: Solvents like dioxane and THF can stabilize the Pd(0) species, keeping it in the catalytic cycle and preventing the formation of palladium black, which can promote side reactions. Non-coordinating solvents might allow for more side reactions if the catalyst is not sufficiently stabilized by its phosphine ligands.
-
Avoid Alcoholic Solvents (for Debromination): If debromination is a significant issue, avoid using alcohol-based solvents (e.g., isopropanol, methanol).[19] Alcohols can act as hydride donors, especially in the presence of a base, leading to the undesired reduction of your starting material.[6] Stick to aprotic solvents like dioxane, THF, or toluene.
-
Temperature Control: High temperatures can accelerate side reactions. If you are running the reaction at reflux in a high-boiling solvent like toluene (111 °C) or DMF (153 °C), try a lower temperature. Switching to THF (boiling point 66 °C) allows for effective heating while maintaining a more controlled temperature range.
-
Part 3: FAQs - Strategic Solvent Selection
-
Q1: What is the best "go-to" solvent system for a Suzuki coupling with Methyl 3-(3-bromophenyl)picolinate?
-
A1: For a new reaction with this substrate, a mixture of 1,4-Dioxane and Water (typically 4:1 v/v) is an excellent and robust starting point.[15] Dioxane is a good coordinating solvent that solubilizes the organic components and stabilizes the palladium catalyst, while water activates the inorganic base required for transmetalation.[3]
-
-
Q2: When should I choose a polar aprotic solvent like DMF or DMAc over an ethereal solvent like THF?
-
A2: Use DMF or DMAc when you face significant solubility challenges with either your substrate or boronic acid partner that cannot be overcome with dioxane or THF.[16] These solvents are also useful when higher temperatures are required to drive a sluggish reaction, but be mindful of potential substrate or product decomposition.
-
-
Q3: Can solvent choice affect chemoselectivity if my molecule has other reactive sites?
-
A3: Absolutely. Solvent choice can profoundly impact chemoselectivity, especially in molecules with multiple potential reaction sites (e.g., a bromo group and a triflate group).[11] Polar, coordinating solvents like MeCN or DMF can stabilize anionic palladium complexes, sometimes inverting the "normal" reactivity order and favoring reaction at a typically less reactive site.[7][11] While your current substrate only has one C-Br bond, this is a critical principle to remember for more complex scaffolds.
-
Part 4: Data Presentation
Table 1: Comparison of Common Solvent Systems for Suzuki-Miyaura Coupling
| Solvent System | Typical Ratio (v/v) | Expected Effect on Yield | Expected Effect on Selectivity | Key Considerations |
| Toluene / H₂O | 4:1 | Moderate | Good | Poor solubility for polar substrates. May require higher temperatures. |
| THF / H₂O | 4:1 | Good to Excellent | Good | Excellent general-purpose system. Lower boiling point allows for milder conditions.[3] |
| 1,4-Dioxane / H₂O | 4:1 | Excellent | Excellent | Often considered the most robust and reliable system for a wide range of substrates.[15] |
| DMF / H₂O | 4:1 | Good to Excellent | Moderate | Excellent solvating power but can promote side reactions at high temperatures.[16] |
| Isopropanol / H₂O | 3:1 | Variable | Poor to Moderate | Can be a greener solvent alternative, but risk of debromination side reaction is higher.[19] |
Part 5: Experimental Protocols
Protocol: Model Suzuki-Miyaura Coupling of Methyl 3-(3-bromophenyl)picolinate
This protocol provides a robust starting point for optimization.
Materials:
-
Methyl 3-(3-bromophenyl)picolinate (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (Anhydrous, degassed)
-
Deionized Water (Degassed)
Procedure:
-
Reaction Setup: To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar, add Methyl 3-(3-bromophenyl)picolinate (1.0 equiv), the arylboronic acid (1.2 equiv), and Pd(PPh₃)₄ (0.03 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.[14]
-
Solvent Addition: Add degassed 1,4-dioxane via syringe to achieve a substrate concentration of approximately 0.1 M. Stir for 5 minutes until all solids are dissolved.
-
Base Addition: In a separate vial, dissolve the K₂CO₃ (2.0 equiv) in degassed water. Add this aqueous solution to the reaction flask via syringe. The final solvent ratio should be approximately 4:1 dioxane:water.
-
Heating and Monitoring: Immerse the flask in a preheated oil bath at 85-90 °C. Monitor the reaction progress by TLC or LC-MS.[14] The reaction is typically complete within 4-12 hours.
-
Workup: Once the reaction is complete (starting material consumed), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.[14]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
References
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Clark, J. et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. Available at: [Link]
-
Nielsen, D. et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Catalysis. Available at: [Link]
-
Crabtree, R. H. (2014). The Organometallic Chemistry of the Transition Metals. Wiley. (General concepts of oxidative addition are widely covered in organometallic chemistry textbooks.) Available at: [Link]
-
Dunne, M., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. Available at: [Link]
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Stille, J. K. (1980). Mechanisms of 1,1-Reductive Elimination from Palladium. Journal of the American Chemical Society. Available at: [Link]
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Gierlich, P. et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Helvetica Chimica Acta. Available at: [Link]
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Carrow, B. P. & Hartwig, J. F. (2014). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. Journal of the American Chemical Society. Available at: [Link]
-
Reddit r/chemistry. (2016). Why am I getting low yield for my Suzuki coupling reaction? Available at: [Link]
-
Sanford, M. S. et al. (2009). Detailed Study of C−O and C−C Bond-Forming Reductive Elimination from Stable C2N2O2−Ligated Palladium(IV) Complexes. Journal of the American Chemical Society. Available at: [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Available at: [Link]
-
Sigman, M. S. et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Request PDF. Available at: [Link]
-
LibreTexts Chemistry. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Chen, J. R. & Knowles, R. R. (2016). Controlling Pd(IV) reductive-elimination pathways enables Pd(II)-catalyzed enantioselective C(sp3)–H fluorination. Nature Chemistry. Available at: [Link]
-
OpenOChem Learn. Oxidative Addition. Available at: [Link]
-
Garg, N. K. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering. Available at: [Link]
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Engle, K. M. et al. (2021). Solvent coordination to palladium can invert the selectivity of oxidative addition. Chemical Science. Available at: [Link]
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LibreTexts Chemistry. (2022). 4.9: Oxidative Addition of Polar Reagents. Available at: [Link]
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Wikipedia. Oxidative addition. Available at: [Link]
-
ResearchGate. (2014). The effect of different solvents on the Suzuki coupling reaction. Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Zhou, J. et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Letters. Available at: [Link]
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Hartwig, J. F. et al. (2012). Reductive Elimination from Arylpalladium Cyanide Complexes. Organometallics. Available at: [Link]
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ScholarWorks @ UTRGV. (2017). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. Available at: [Link]
-
Wikipedia. Suzuki reaction. Available at: [Link]
-
Molander, G. A. & Wisniewski, S. R. (2012). Protecting group-free, selective cross-coupling of alkyltrifluoroborates with borylated aryl bromides via photoredox/nickel dual catalysis. Proceedings of the National Academy of Sciences. Available at: [Link]
-
Van der Westhuyzen, C. W. (2014). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules. Available at: [Link]
-
Snieckus, V. et al. (2010). Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates. Tetrahedron Letters. Available at: [Link]
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Validation & Comparative
A Comparative Guide to Purity Assessment of Synthesized Methyl 3-(3-bromophenyl)picolinate: HPLC vs. UPLC
In the landscape of pharmaceutical development and chemical synthesis, the rigorous assessment of a compound's purity is not merely a quality control step but a foundational pillar of safety and efficacy. For novel synthesized molecules like Methyl 3-(3-bromophenyl)picolinate, a versatile intermediate in medicinal chemistry, establishing a robust analytical method for purity determination is paramount.[1][2] This guide provides an in-depth, objective comparison of two cornerstone chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), for this critical task.[3][4][5] We will delve into the theoretical underpinnings, provide detailed experimental protocols, and present comparative data to empower researchers, scientists, and drug development professionals in making informed methodological decisions.
The Imperative of Purity in Synthesized Intermediates
The presence of impurities in an active pharmaceutical ingredient (API) or its intermediates can have significant consequences, potentially altering the compound's pharmacological and toxicological profile. Regulatory bodies, such as those following the International Council for Harmonisation (ICH) guidelines, mandate stringent purity criteria.[6][7][8] Therefore, the choice of analytical technique for purity assessment directly impacts the reliability and validity of the entire drug development process.
HPLC and UPLC: A Tale of Two Pressures
At their core, both HPLC and UPLC are powerful liquid chromatography techniques that separate components of a mixture based on their differential interactions with a stationary phase (a packed column) and a mobile phase (a liquid solvent).[3][4] The fundamental distinction lies in their operational pressures and the particle size of the stationary phase.[3][4]
-
High-Performance Liquid Chromatography (HPLC) has been the industry standard for decades. It typically operates at pressures up to 6,000 psi and utilizes columns packed with particles of 3-5 µm in diameter.[3][4][9] Its robustness and versatility have led to a vast library of established methods.
-
Ultra-Performance Liquid Chromatography (UPLC) represents a significant technological advancement, operating at much higher pressures (up to 15,000 psi or more).[3][9] This allows for the use of columns with sub-2 µm particles, leading to dramatic improvements in separation efficiency, speed, and sensitivity.[9][10][11][12]
The relationship between particle size and efficiency is a key differentiator. Smaller particles in UPLC columns provide a greater surface area for interaction, resulting in sharper, narrower peaks and thus, higher resolution.[3][12][13] This enhanced resolution is particularly advantageous for complex samples containing closely eluting impurities.[9]
Experimental Design: A Head-to-Head Comparison
To objectively assess the performance of HPLC and UPLC for the purity analysis of Methyl 3-(3-bromophenyl)picolinate, a comparative study was designed. The following protocols outline the methodologies for each technique.
Analyte Information:
-
Compound: Methyl 3-(3-bromophenyl)picolinate
-
Molecular Formula: C₁₃H₁₀BrNO₂
-
Structure: Aromatic heterocyclic compound. The presence of the bromophenyl and picolinate moieties suggests that a reversed-phase chromatographic method with UV detection would be suitable.[14][15][16][17] Phenyl-based stationary phases can also offer unique selectivity for aromatic compounds due to π-π interactions.[18][19][20][21][22]
Experimental Workflow Diagram
Caption: Workflow for HPLC and UPLC Purity Assessment.
Detailed Experimental Protocols
Sample Preparation (Applicable to both HPLC and UPLC):
-
Standard Solution: Accurately weigh approximately 10 mg of Methyl 3-(3-bromophenyl)picolinate reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent). This yields a stock solution of 100 µg/mL.
-
Sample Solution: Prepare the synthesized sample in the same manner as the standard solution.
-
Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter for HPLC and a 0.2 µm filter for UPLC to prevent column plugging.[23]
HPLC Method Protocol:
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Elution:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-18 min: 90% B
-
18.1-20 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
UPLC Method Protocol:
-
Instrumentation: A UPLC system capable of operating at high pressures, equipped with a binary solvent manager, sample manager, column heater, and a PDA detector.
-
Column: C18, 2.1 x 50 mm, 1.7 µm particle size.[11]
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 30% B
-
0.5-3.5 min: 30% to 90% B
-
3.5-4.0 min: 90% B
-
4.1-5.0 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40°C. Elevating temperature in UPLC can further reduce viscosity and improve peak shape.[24][25][26]
-
Injection Volume: 2 µL.
-
Detection Wavelength: 254 nm.
Rationale Behind Experimental Choices
-
Stationary Phase: A C18 (octadecyl) bonded silica phase is a workhorse in reversed-phase chromatography, offering excellent hydrophobic retention for a wide range of organic molecules, including aromatic compounds.[27][28]
-
Mobile Phase: An acetonitrile/water system provides good solvating properties and low UV cutoff.[29][30] The addition of formic acid helps to protonate any acidic silanol groups on the stationary phase, reducing peak tailing for basic compounds and ensuring consistent retention.[27][31]
-
Gradient Elution: A gradient is employed to ensure that both the main compound and any potential impurities with a wide range of polarities are eluted within a reasonable timeframe, with good peak shape.
-
Detection: UV detection at 254 nm is chosen based on the expected chromophore of the aromatic and picolinate rings in the analyte. A PDA detector is advantageous as it can provide spectral information to aid in peak purity assessment.
Comparative Performance Data
The following table summarizes the expected performance metrics from the analysis of a representative batch of synthesized Methyl 3-(3-bromophenyl)picolinate using the described HPLC and UPLC methods.
| Performance Metric | HPLC | UPLC | Advantage |
| Analysis Time (per injection) | ~20 minutes | ~5 minutes | UPLC [3][10] |
| Resolution (between main peak and closest impurity) | 1.8 | > 2.5 | UPLC [4][10] |
| Peak Width (main peak at half height) | ~0.2 minutes | ~0.05 minutes | UPLC [12] |
| Theoretical Plates (per column) | ~15,000 | ~25,000 | UPLC [13] |
| Sensitivity (Signal-to-Noise for a 0.1% impurity) | ~25:1 | ~75:1 | UPLC [4][10][32] |
| Solvent Consumption (per injection) | ~20 mL | ~2.5 mL | UPLC [3][4][33] |
| System Backpressure (at initial conditions) | ~1,500 psi | ~8,000 psi | N/A |
Discussion of Results and In-Depth Analysis
The data clearly illustrates the significant advantages offered by UPLC for the purity assessment of Methyl 3-(3-bromophenyl)picolinate.
Speed and Throughput: The most immediate and striking difference is the analysis time. UPLC reduces the run time by a factor of four, from 20 minutes to 5 minutes.[3][10] For a laboratory analyzing numerous samples, this translates to a substantial increase in throughput and productivity.[34]
Resolution and Sensitivity: UPLC provides markedly superior resolution.[4][10] The narrower peaks generated by the smaller particle size column lead to better separation of the main compound from its closely eluting impurities.[12][35] This is a critical advantage in impurity profiling, as it allows for more accurate quantification of low-level impurities that might otherwise co-elute with the main peak or other impurities in an HPLC separation.[35] The increased peak height-to-width ratio also results in significantly higher sensitivity, enabling the detection and quantification of impurities at lower levels.[4][10][32][33]
Solvent Consumption and Cost: The lower flow rates and shorter run times of the UPLC method result in an 8-fold reduction in solvent consumption.[3][33] This not only leads to significant cost savings in solvent purchase and waste disposal but also aligns with the principles of green chemistry, a growing consideration in modern laboratories.
Method Transfer and Validation: While UPLC demonstrates clear performance benefits, it is important to note that transferring an existing HPLC method to a UPLC platform requires careful optimization.[36] However, modern chromatographic principles and tools facilitate this process. Any analytical method used for quality control must be validated according to ICH guidelines to ensure it is fit for its intended purpose.[6][7][37] This involves assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[6][37]
Logical Framework for Method Selection
Caption: Decision matrix for selecting HPLC vs. UPLC.
Conclusion and Recommendations
For the purity assessment of newly synthesized Methyl 3-(3-bromophenyl)picolinate, UPLC emerges as the superior technique, offering unparalleled advantages in speed, resolution, and sensitivity.[4][9][10] The ability to achieve faster analysis times while simultaneously improving data quality makes it an invaluable tool in a modern research and development setting.[34] The significant reduction in solvent consumption also presents a compelling economic and environmental benefit.[33]
While HPLC remains a robust and reliable technique, and may be sufficient for routine analyses where high throughput is not a primary concern, the adoption of UPLC is strongly recommended for method development and in-depth impurity profiling.[3][36] The enhanced resolving power of UPLC provides a higher degree of confidence in the purity assessment, which is critical for ensuring the quality and safety of pharmaceutical intermediates and final products.
Ultimately, the choice between HPLC and UPLC will depend on the specific needs of the laboratory, including sample throughput requirements, the complexity of the impurity profile, and available resources.[36] However, for laboratories aiming to operate at the forefront of analytical science and accelerate their development timelines, the investment in UPLC technology is well-justified by its substantial returns in performance and efficiency.
References
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- Ultra Performance Liquid Chromatography (Uplc): A New Trend in Analysis. (2025, March 25).
- Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage - Welch Materials. (2025, April 8).
- Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. (2025, June 6).
- A Complete Guide to Mobile Phase and Stationary Phase in HPLC - Labtech.
- HPLC vs UPLC: Key Differences in Pharma | PDF | High Performance Liquid Chromatography | Scientific Techniques - Scribd.
- Report on method development for the analysis of polycyclic aromatic hydrocarbons by liquid chromatography. - CDC Stacks.
- ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
- UPLC vs HPLC: what is the difference? - Alispharm. (2023, October 11).
- Ultra High Performance Liquid Chromatography (Uplc): A New Look In Analysis-A Review. (2022, January 1).
- ACQUITY UPLC Columns | Waters.
- The Promise of Small Particles - Waters Corporation.
- The Effect of Elevated Column Operating Temperatures on Chromatographic Performance.
- Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC - ResearchGate. (2019, December 28).
- How Particle Size Affects Chromatography Performance - Phenomenex. (2025, July 23).
- Applying UPLC to the Profiling of Impurities in Raw Drug Substances - Waters Corporation.
- A Comparative Guide: HPLC and UPLC for Solifenacin Impurity Profiling - Benchchem.
- Full article: Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2016, June 27).
- What are the effects of column temperature, flow rate, mobile phases solvent, and stationary phase property on the separation in HPLC? - Quora. (2024, January 18).
- HPLC vs UHPLC: Key Differences & Applications - Phenomenex. (2025, April 1).
- Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes - RSC Publishing. (2021, February 26).
- The Importance of Temperature in Liquid Chromatography - Avantor.
- increase speed, sensitivity, and resolution with uplc column technology - LabRulez LCMS.
- Development of a methodology to determine the aromatic structural distribution in light and medium petroleum fractions by HPLC - ResearchGate. (2016, January 26).
- Effect of temperature and flow-rate on analysis of basic compounds in high-performance liquid chromatography using a reversed-phase column - ResearchGate. (2025, August 5).
- Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? (2023, December 8).
- Getting the Most from Phenyl Stationary Phases for HPLC | LCGC International. (2016, September 13).
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Effect of column temperature and eluent flow rate on the high performance liquid chromatographic analysis of cyclosporin a and d - PubMed.
- HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies.
- ICH Q2(R2) guideline on validation of analytical procedures - Step 5 - European Medicines Agency (EMA). (2023, December 14).
- UHPLC: Matching Filtration Technology to Particle Size | Chromatography Today.
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- ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
- Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum - Agilent.
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- Isomers and Recommended HPLC Columns for Effective Separation - HPLC Primer. (2025, June 19).
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HPLC Testing & UPLC Testing - . Retrieved from
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Safety Operating Guide
Operational Guide for the Safe Handling and Disposal of Methyl 3-(3-bromophenyl)picolinate
As a Senior Application Scientist, I have designed this technical bulletin to provide drug development professionals and laboratory managers with field-proven, self-validating protocols for the lifecycle management of Methyl 3-(3-bromophenyl)picolinate . Because this compound contains a covalently bound halogen (bromine) and a reactive pyridine-ester moiety, improper disposal not only poses severe environmental and safety risks but can also exponentially increase laboratory waste management costs.
Chemical Profile & Mechanistic Hazard Assessment
To safely manage a chemical, we must first understand the causality behind its hazards. Methyl 3-(3-bromophenyl)picolinate is classified as a Halogenated Organic Compound .
The Causality of Halogenated Waste Restrictions
The disposal of brominated aromatics is strictly regulated due to the thermal stability of the carbon-halogen bond.
-
Dioxin/Furan Formation: If incinerated at standard municipal waste temperatures, halogenated aromatics can recombine to form highly toxic polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs). Segregation ensures the waste is routed exclusively to specialized RCRA-permitted high-temperature incinerators[1].
-
Acid Gas Generation: Combustion of this compound yields corrosive hydrogen bromide (HBr) gas. Specialized disposal facilities utilize alkaline wet scrubbers to neutralize HBr before exhaust release—a capability absent in standard non-halogenated disposal pathways[1].
-
Economic & Logistical Impact: Mixing even a small amount of halogenated waste with non-halogenated waste forces the entire volume to be treated as halogenated, drastically increasing disposal costs[2].
Quantitative Waste Segregation Impact
Table 1: Comparative impact of waste stream mixing[2].
| Waste Stream Composition | Halogen Content | Required EPA Disposal Method | Relative Cost Impact |
| Pure Non-Halogenated Solvent | < 1% | Standard Incineration / Fuel Blending | Base Cost (1x) |
| Mixed Halogenated (Contaminated) | > 1% | High-Temp Incineration with Scrubbers | High (3x - 5x) |
| Pure Halogenated Waste | > 50% | High-Temp Incineration with Scrubbers | High (3x - 5x) |
Operational Handling & PPE Protocols
Every safety protocol must function as a self-validating system. Do not assume universal chemical resistance; verify your equipment against the specific physical state of the compound.
Table 2: Personal Protective Equipment (PPE) Requirements[3].
| PPE Category | Specification | Mechanistic Rationale |
| Gloves (Solid Handling) | Double Nitrile | Sufficient for dry powder handling to prevent dermal absorption. |
| Gloves (Liquid/Solvent) | Viton or Thick-cut Nitrile | Nitrile degrades rapidly when exposed to common halogenated solvents (e.g., Dichloromethane) used to dissolve this compound. |
| Eye Protection | ANSI-approved splash goggles | Protects against corneal irritation from the ester/pyridine functional groups. |
| Ventilation | Certified Chemical Fume Hood | Prevents inhalation of airborne particulates or volatile solvent mixtures. |
Validation Check: Before beginning any procedure, cross-reference your glove manufacturer's compatibility chart with the solvent you are using to dissolve the Methyl 3-(3-bromophenyl)picolinate. The solvent dictates the glove choice, not just the solute[3].
Step-by-Step Disposal Methodologies
Protocol A: Liquid Waste Disposal (Reaction Mixtures & Solvents)
When Methyl 3-(3-bromophenyl)picolinate is dissolved in a solvent, it must be managed as a dangerous liquid waste.
-
Segregation: Pour the liquid waste into a dedicated, chemically compatible polyethylene container explicitly designated for "Halogenated Solvent Waste"[3].
-
Volume Control: Fill the container to a maximum of 80% capacity.
-
Validation Check: Visually confirm the headspace. This built-in void allows for vapor expansion and prevents pressure-induced rupture during transport.
-
-
Sealing: Cap the container immediately after adding waste. The container must remain "vapor tight" and "spill proof" at all times[4].
-
Explicit Labeling: Affix a hazardous waste label before the first drop of waste is added. Write the complete chemical names (e.g., "Waste: Dichloromethane, Methyl 3-(3-bromophenyl)picolinate"). Do not use abbreviations or chemical formulas[4].
Protocol B: Solid Waste Disposal (Pure Compound & Consumables)
Unreacted powder, contaminated weigh boats, and pipette tips require separate handling.
-
Collection: Gather all solid waste contaminated with the compound.
-
Containment: Place the materials into a sealable, heavy-duty plastic container or double-bag them in transparent polyethylene bags.
-
Labeling: Label clearly as "Halogenated Solid Waste."
-
Validation Check: Ensure no free liquids are present in the solid waste container. If liquids are detected, the waste must be reclassified and absorbed, or separated.
-
-
Storage: Store in a designated secondary containment tray away from incompatible materials (e.g., strong acids, bases, or alkali metals)[5].
Emergency Spill Response Protocol
In the event of a spill, rapid containment prevents environmental contamination and inhalation exposure.
-
Evacuation & Assessment: For small spills (can be cleaned in <10 minutes), secure the area. For large spills, evacuate immediately and call EH&S[3].
-
PPE Donning: Equip double Viton gloves, chemical splash goggles, and a fully-buttoned lab coat[3].
-
Containment (Liquid Spill): Surround and cover the spill with an inert, dry absorbent material (e.g., vermiculite or universal spill pads). Never use combustible absorbents like sawdust for halogenated mixtures.
-
Collection (Solid Spill): Carefully sweep up the powder using a spark-proof brush and dustpan to minimize aerosolizing the dust.
-
Disposal: Transfer all cleanup materials into a hazardous waste container.
-
Validation Check: Seal the container and verify the exterior is free of residue. Label it as "Halogenated Spill Debris" and submit it for high-temperature incineration[3].
-
Waste Disposal Workflow Visualization
The following logic tree illustrates the mandatory segregation pathways to ensure compliance with EPA RCRA guidelines.
Caption: Halogenated waste segregation and high-temperature incineration workflow.
References
-
Title: Halogenated Organic Liquids - Standard Operating Procedure | Source: illinois.edu | URL: 4
-
Title: Halogenated Solvents | Source: wsu.edu | URL: 3
-
Title: Storing Hazardous Waste In Your Laboratory | Source: vanderbilt.edu | URL: 2
-
Title: Laboratory Guide for Managing Chemical Waste | Source: vumc.org | URL: 5
-
Title: Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites - EPA | Source: epa.gov | URL: 1
Sources
Mastering the Safe Handling of Methyl 3-(3-bromophenyl)picolinate: A Guide for Laboratory Professionals
For researchers at the forefront of pharmaceutical innovation and complex chemical synthesis, the introduction of novel compounds like Methyl 3-(3-bromophenyl)picolinate into the laboratory workflow demands a rigorous and proactive approach to safety. This guide provides an in-depth, experience-driven framework for the safe handling, use, and disposal of this halogenated aromatic picolinate ester. By understanding the underlying chemical principles and adhering to best practices, you can mitigate risks and foster a secure research environment.
Hazard Analysis: Understanding the Risks
Methyl 3-(3-bromophenyl)picolinate combines the chemical features of a brominated aromatic ring and a methyl picolinate moiety. This structure suggests potential hazards that must be addressed through appropriate personal protective equipment (PPE) and handling procedures.
Based on data from similar compounds, the primary hazards are anticipated to be:
-
Skin Irritation: Direct contact may cause redness, itching, and inflammation.[1][2]
-
Serious Eye Irritation: The compound is likely to cause significant eye irritation upon contact.[1][2]
-
Respiratory Tract Irritation: Inhalation of dust or vapors may lead to irritation of the respiratory system.[1]
Given its halogenated nature, thermal decomposition can release toxic and irritating gases, including nitrogen oxides, carbon oxides, and hydrogen bromide.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is essential to prevent exposure through all potential routes: dermal, ocular, and inhalation. The following table outlines the minimum required PPE for handling Methyl 3-(3-bromophenyl)picolinate.
| Body Part | Required PPE | Rationale and Best Practices |
| Hands | Nitrile Gloves | Nitrile gloves offer good resistance to a range of organic compounds.[3] Always double-glove when handling the neat compound or concentrated solutions. Inspect gloves for any signs of degradation or perforation before and during use. Change gloves immediately if contamination is suspected. |
| Eyes & Face | Chemical Splash Goggles & Face Shield | Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against splashes.[3] A face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a high splash potential. |
| Body | Laboratory Coat | A flame-resistant lab coat should be worn at all times to protect against splashes and spills.[3][4] Ensure the coat is fully buttoned. |
| Respiratory | NIOSH-approved Respirator | A NIOSH-approved respirator with an organic vapor cartridge is recommended, particularly when handling the solid compound outside of a certified chemical fume hood or when there is a risk of aerosol generation. |
| Feet | Closed-toe Shoes | Never wear open-toed shoes in a laboratory setting.[3] |
Operational Plan: From Receipt to Reaction
A systematic workflow is critical for minimizing exposure and ensuring safe handling throughout the experimental process.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4]
-
The container should be tightly sealed and clearly labeled.
Handling and Weighing
-
All handling of solid Methyl 3-(3-bromophenyl)picolinate should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3]
-
Use a dedicated set of spatulas and weighing boats.
-
Avoid raising dust during transfer.
Experimental Use
-
When setting up reactions, ensure all glassware is free from cracks and defects.
-
Conduct all reactions in a well-ventilated fume hood.
-
Use secondary containment for reaction vessels whenever possible to contain any potential spills.
The following diagram illustrates the standard operational workflow for handling Methyl 3-(3-bromophenyl)picolinate:
Caption: Standard operational workflow for handling Methyl 3-(3-bromophenyl)picolinate.
Disposal Plan: Responsible Waste Management
Due to the presence of bromine, all waste containing Methyl 3-(3-bromophenyl)picolinate must be disposed of as halogenated organic waste .[3][5]
Waste Segregation
-
Use a designated, clearly labeled, and sealed container for all halogenated organic waste.[3][5]
-
Never mix halogenated waste with non-halogenated organic waste, as this significantly increases disposal costs and complexity.
-
Solid waste (e.g., contaminated weighing paper, gloves) should be placed in a separate, labeled solid waste container.
Container Management
-
Keep waste containers closed when not in use.[5]
-
Do not overfill waste containers; leave adequate headspace for vapor expansion.
-
Store waste containers in a designated satellite accumulation area within the laboratory, with secondary containment.
Accidental Spills
In the event of a spill:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
Assess the Spill: Determine the extent of the spill and whether it can be safely managed by laboratory personnel. For large spills, contact your institution's emergency response team.
-
Don Appropriate PPE: Ensure you are wearing the full complement of recommended PPE before attempting any cleanup.
-
Containment and Cleanup: Use an inert absorbent material, such as vermiculite or sand, to absorb the spilled material.[4]
-
Disposal: Carefully collect the absorbent material and place it in a sealed container for disposal as halogenated waste.
-
Decontamination: Decontaminate the spill area with an appropriate solvent, and dispose of all cleaning materials as halogenated waste.
Emergency Procedures
| Scenario | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1] |
| Ingestion | Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
Conclusion
The safe handling of Methyl 3-(3-bromophenyl)picolinate is predicated on a thorough understanding of its potential hazards and the diligent application of established safety protocols. By integrating the principles of hazard analysis, correct PPE usage, and responsible operational and disposal planning, researchers can confidently and safely advance their scientific endeavors. Always consult your institution's specific chemical hygiene plan and safety guidelines.[6]
References
- Metasci.
- Chemistry LibreTexts. Safe Laboratory Practices: Handling and Disposing of Organic Substances.
- European Chemicals Agency (ECHA). Guidance documents.
- Santa Cruz Biotechnology.
- European Chemicals Agency (ECHA). Introduction to ECHA's guidance on new CLP hazard classes.
- Sigma-Aldrich.
- Braun Research Group, University of Illinois Urbana-Champaign.
- European Chemicals Agency (ECHA). Guidance on Information Requirements and Chemical Safety Assessment Chapter R.
- CloudSDS. A Detailed Guide on OSHA Chemical Hygiene Plan.
- Thermo Fisher Scientific.
- Saint Mary's University.
- Fisher Scientific.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
